Product packaging for 1-(Pyridin-2-yl)propane-1,3-diol(Cat. No.:CAS No. 213248-46-5)

1-(Pyridin-2-yl)propane-1,3-diol

Cat. No.: B3115987
CAS No.: 213248-46-5
M. Wt: 153.18 g/mol
InChI Key: OOQQYCLGKYLFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Pyridin-2-yl)propane-1,3-diol (CAS 213248-46-5) is a pyridine-containing diol compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This chemical structure features a pyridin-2-yl ring linked to a propane-1,3-diol chain, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The presence of both a nitrogen-containing heteroaromatic ring and two hydroxyl groups with different reactivity (primary and secondary) allows researchers to utilize this compound in the development of more complex molecular architectures, such as ligands for metal catalysis or as a precursor for pharmaceutical intermediates . While the specific biological mechanism of action for this compound is not fully documented, its pyridine moiety is a common pharmacophore found in molecules with a wide range of biological activities, suggesting its utility in probing biochemical pathways. A closely related isomer, 2-pyridin-2-yl-propane-1,3-diol (CAS 49745-42-8), has been reported in synthetic chemistry literature, highlighting the research interest in this class of compounds . Please note that this product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should handle this material with care, referring to the provided Safety Data Sheet, as it may exhibit hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, it is recommended to store this compound under an inert atmosphere at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B3115987 1-(Pyridin-2-yl)propane-1,3-diol CAS No. 213248-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5,8,10-11H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQYCLGKYLFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propane-1,3-diol is a heterocyclic organic compound with potential applications in pharmaceutical development. Its structure, featuring a pyridine ring and a propanediol moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the currently available technical information on this compound, including its structure, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound is a derivative of propane-1,3-diol where a hydrogen atom on the first carbon is substituted with a pyridin-2-yl group.

Systematic Name: this compound

Alternative Name: 1-(2-Pyridinyl)-1,3-propanediol[1]

Chemical Formula: C₈H₁₁NO₂[1]

Molecular Weight: 153.18 g/mol [1]

CAS Registry Number: 213248-46-5[1]

SMILES: OCCO--INVALID-LINK--c1ncccc1

Physicochemical and Computed Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following tables summarize computed data obtained from chemical supplier databases.

Table 1: Computed Physicochemical Properties [1]

PropertyValue
Topological Polar Surface Area (TPSA)53.35 Ų
logP (Octanol-Water Partition Coefficient)0.4974
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3

Table 2: General Properties [1][2]

PropertyValue/Description
Purity≥95% (as per commercial suppliers)
Storage ConditionsSealed in dry, 2-8°C
Shipping ConditionsRoom temperature in continental US; may vary elsewhere

Note: The data presented in these tables are computationally derived and should be used as an estimation. Experimental validation is recommended.

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could involve the following steps:

  • Aldol Condensation: Reaction of 2-acetylpyridine with formaldehyde in the presence of a base to form 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

  • Reduction: Selective reduction of the ketone functionality of 3-hydroxy-1-(pyridin-2-yl)propan-1-one using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the target diol.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the proposed synthesis.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction 2-Acetylpyridine 2-Acetylpyridine Reaction_Vessel_1 Reaction Mixture 2-Acetylpyridine->Reaction_Vessel_1 Formaldehyde Base (e.g., NaOH) Workup_1 Workup_1 Reaction_Vessel_1->Workup_1 Acidification Extraction Intermediate 3-Hydroxy-1-(pyridin-2-yl)propan-1-one Workup_1->Intermediate Purification Reaction_Vessel_2 Reaction Mixture Intermediate->Reaction_Vessel_2 NaBH4 Methanol Workup_2 Workup_2 Reaction_Vessel_2->Workup_2 Quenching Extraction Final_Product This compound Workup_2->Final_Product Purification

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following is a hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one

  • To a stirred solution of 2-acetylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol) at 0°C, add an aqueous solution of formaldehyde (1.1 eq).

  • Slowly add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) while maintaining the temperature at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 eq) in methanol at 0°C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Characterization of the synthesized compound would be essential to confirm its structure.

Biological Activity and Applications in Drug Development

While specific biological activities of this compound have not been detailed in the available literature, it is cited as a key intermediate in the synthesis of pharmaceutical compounds.[3] The pyridine moiety is a common scaffold in many approved drugs, and its derivatives are known to interact with various biological targets.[4][5]

Potential as a Building Block in Drug Discovery

The structural features of this compound, namely the nucleophilic nitrogen of the pyridine ring and the two hydroxyl groups, offer multiple points for chemical modification. This makes it a versatile scaffold for creating libraries of compounds for screening against various therapeutic targets. It is suggested to be particularly useful for developing compounds targeting neurological and cardiovascular diseases, and for modulating neurotransmitter activity.[3] The pyridine ring can mimic the structure of certain neurotransmitters and act as a recognition element for neural receptors.[6]

G Start This compound (Scaffold) Mod_Pyridyl Modification at Pyridyl Nitrogen Start->Mod_Pyridyl Mod_Diol Modification at Diol Hydroxyls Start->Mod_Diol Library Library of Novel Compounds Mod_Pyridyl->Library Mod_Diol->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery workflow.

Signaling Pathways

There is currently no information available in the scientific literature linking this compound to any specific signaling pathways. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic effects.

Conclusion

This compound is a chemical entity with clear potential as a versatile building block in medicinal chemistry. While detailed experimental data regarding its synthesis, properties, and biological activity are sparse in the public domain, its structural characteristics suggest it could be a valuable starting point for the development of novel therapeutics, particularly in the fields of neuroscience and cardiology. Further research is warranted to fully explore the synthetic utility and pharmacological potential of this compound.

References

An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol (CAS: 213248-46-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available in the public domain regarding 1-(Pyridin-2-yl)propane-1,3-diol is limited. This guide consolidates the available data and provides a theoretical framework for its synthesis and potential applications based on the known chemistry of its constituent functional groups. The experimental protocols and pathways described herein are hypothetical and intended for illustrative purposes.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring attached to a propane-1,3-diol backbone. The presence of the nitrogen-containing aromatic pyridine ring and the two hydroxyl groups imparts a unique combination of chemical properties, suggesting its primary utility as a versatile building block in synthetic chemistry. While it is commercially available from several suppliers, indicating its use in research and development, there is a notable absence of dedicated peer-reviewed studies on its synthesis, biological activity, or specific applications. This guide aims to provide a comprehensive overview of the known properties and a scientifically grounded perspective on its potential utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases. These properties are essential for its handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 213248-46-5[1][2]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Purity ≥95%[1]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 53.35 Ų[1]
logP (calculated) 0.4974[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]
SMILES C1=CC=NC(=C1)C(CCO)O[1]

Synthesis and Experimental Protocols

No specific, published experimental protocols for the synthesis of this compound have been identified in the scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known transformations of similar pyridine derivatives.

Hypothetical Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 2-acetylpyridine. This pathway includes an aldol-type addition followed by a reduction of the ketone functionality.

  • Step 1: Aldol Addition to form a β-Hydroxy Ketone. 2-Acetylpyridine can be reacted with formaldehyde (or a suitable equivalent like paraformaldehyde) in the presence of a base to form the intermediate, 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

  • Step 2: Reduction to the Diol. The resulting β-hydroxy ketone can then be reduced to the target 1,3-diol. Stereoselective reduction methods are well-documented for converting β-hydroxy ketones to either syn- or anti-1,3-diols.[3][4][5][6][7] Common reducing agents for this transformation include sodium borohydride (NaBH₄), often in the presence of a chelating agent to control diastereoselectivity.

Below is a conceptual workflow for this hypothetical synthesis.

G cluster_start Starting Materials cluster_step1 Step 1: Aldol Addition cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product 2_Acetylpyridine 2-Acetylpyridine Aldol_Reaction Base-catalyzed Aldol Addition 2_Acetylpyridine->Aldol_Reaction Formaldehyde Formaldehyde Formaldehyde->Aldol_Reaction Beta_Hydroxy_Ketone 3-Hydroxy-1-(pyridin-2-yl)propan-1-one Aldol_Reaction->Beta_Hydroxy_Ketone Reduction Reduction (e.g., NaBH₄) Beta_Hydroxy_Ketone->Reduction Final_Product This compound Reduction->Final_Product G cluster_properties Key Structural Features Building_Block This compound (Scaffold) Pyridine Pyridine Ring (H-bond acceptor, solubility) Building_Block->Pyridine Diol 1,3-Diol Moiety (H-bond donor/acceptor, chelation) Building_Block->Diol Synthetic_Modification Synthetic Modification (e.g., esterification, etherification) Building_Block->Synthetic_Modification Drug_Candidate Novel Drug Candidate Synthetic_Modification->Drug_Candidate Biological_Target Biological Target (Enzyme, Receptor, etc.) Drug_Candidate->Biological_Target Binding & Activity

References

Molecular formula and weight of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a pyridine derivative with significant potential in various scientific fields. The guide details the compound's core physicochemical properties, outlines potential synthetic pathways, and explores its applications in pharmaceutical development and biochemical research. This information is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring, a key structural motif in many biologically active molecules. The presence of two hydroxyl groups makes it a diol, imparting specific solubility and reactivity characteristics. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂[1][2][3]
Molecular Weight 153.18 g/mol [1][2][3]
CAS Number 213248-46-5[1]
Synonyms 1-(2-pyridinyl)-1,3-Propanediol[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. While specific, detailed protocols for this exact molecule are proprietary or not widely published, the general methodologies are well-understood.

Common Synthetic Routes

Two primary methods for the synthesis of 2-(pyridin-2-yl)propane-1,3-diol, a closely related isomer with the same molecular formula and weight, have been described:

  • Reduction Reactions: This approach typically involves the chemical reduction of corresponding pyridine derivatives, such as ketones or esters, using reducing agents like sodium borohydride or lithium aluminum hydride to yield the diol.[4]

  • Alkylation Reactions: An alternative route involves the alkylation of a suitable pyridine precursor with an appropriate alkyl halide, followed by a hydrolysis step to form the final diol product.[4]

For the isomer 2-(Pyridin-2-yl)propane-1,3-diol, a potential synthetic pathway starts from 2-picoline and formaldehyde.[5]

Industrial Synthesis Analogue: The Acrolein Process

For the parent molecule, 1,3-propanediol, a common industrial production method involves a two-step process starting from acrolein.[6][7][8]

  • Hydration: Acrolein is first hydrated under weakly acidic conditions to produce 3-hydroxypropanal.[6][8]

  • Hydrogenation: The resulting 3-hydroxypropanal is then hydrogenated, often using a Raney nickel catalyst, to yield 1,3-propanediol.[6][7]

This established industrial process for the parent diol provides a conceptual framework for potential large-scale synthesis of its derivatives.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a reduction pathway, which is a common laboratory-scale method.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start_material Pyridinyl Ketone Precursor reaction Reduction Reaction start_material->reaction reagent Reducing Agent (e.g., NaBH4) reagent->reaction quench Reaction Quenching reaction->quench extraction Workup & Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification final_product This compound purification->final_product

Generalized workflow for the synthesis of this compound.

Potential Applications and Biological Activity

The unique structure of this compound, combining a pyridine ring with a diol functional group, makes it a valuable compound in several areas of research and development.

  • Pharmaceuticals: It serves as a versatile building block for the synthesis of more complex drug candidates. The hydroxyl groups provide reactive sites for further chemical modification.[4]

  • Biochemical Research: The compound can be used in studies related to enzyme inhibition or as a ligand for receptor binding assays. The nitrogen atom in the pyridine ring and the hydroxyl groups can form crucial hydrogen bonds with biological macromolecules.[4]

  • Material Science: Its chemical stability and reactivity are being investigated for the development of new polymers, coatings, or other advanced materials.[4]

While specific biological activity for this exact molecule is not extensively documented, the parent 1,3-propanediol and its derivatives are known to have applications in cosmetics and polymers and can exhibit antimicrobial properties.[9][10]

References

In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of pyridine-containing diols, with a focus on their anticancer and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

Core Concepts and Biological Significance

Pyridine-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, leading to their use in numerous FDA-approved drugs.[1][2] The inclusion of a diol functionality (two hydroxyl groups) can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets such as enzymes and receptors. This guide specifically explores the synthesis, biological evaluation, and mechanisms of action of pyridine derivatives featuring this diol moiety.

Anticancer Activity of Pyridine-Containing Compounds

Several studies have highlighted the potential of pyridine derivatives as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
1 MCF-7 (Breast)Data not specified[3]
1 HepG2 (Liver)4.5 ± 0.3[3]
2 MCF-7 (Breast)Data not specified[3]
2 HepG2 (Liver)Data not specified[3]
11d MCF-7 (Breast)5.95[4]
11d HCT-116 (Colon)6.09[4]
Doxorubicin MCF-7 (Breast)8.48[4]
Doxorubicin HCT-116 (Colon)8.15[4]
Compound 2g P. falciparum RKL9 (CQ-resistant)0.0402[2]

Table 1: In vitro anticancer activity of selected pyridine derivatives.

Signaling Pathways in Anticancer Activity

Research has indicated that certain pyridine compounds exert their anticancer effects by inducing G2/M phase cell cycle arrest and apoptosis. This is often mediated through the upregulation of the p53 tumor suppressor protein and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

DOT script for p53 and JNK Signaling Pathway

p53_JNK_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Pathway cluster_JNK JNK Pathway stress Pyridine-Containing Diol p53 p53 stress->p53 JNK JNK stress->JNK p21 p21 p53->p21 Apoptosis_JNK Apoptosis p53->Apoptosis_JNK Induces G2M_arrest G2/M Arrest p21->G2M_arrest cJun c-Jun JNK->cJun cJun->Apoptosis_JNK

p53_JNK_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Pathway cluster_JNK JNK Pathway stress Pyridine-Containing Diol p53 p53 stress->p53 JNK JNK stress->JNK p21 p21 p53->p21 Apoptosis_JNK Apoptosis p53->Apoptosis_JNK Induces G2M_arrest G2/M Arrest p21->G2M_arrest cJun c-Jun JNK->cJun cJun->Apoptosis_JNK

Caption: Proposed signaling pathway for pyridine-containing diols.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of pyridine-containing diols.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridine-containing diol compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridine-containing diol compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DOT script for MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add pyridine-containing diol B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570nm G->H I Calculate IC50 H->I

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add pyridine-containing diol B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

DOT script for Apoptosis Assay Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate for 15 min C->D E Add Binding Buffer D->E F Analyze by flow cytometry E->F

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate for 15 min C->D E Add Binding Buffer D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Synthesis of Pyridine-Containing Diols

The synthesis of pyridine-containing diols can be achieved through various synthetic routes. One common approach involves the use of 2,6-lutidine as a starting material, which can be biocatalytically converted to 2,6-bis(hydroxymethyl)pyridine using recombinant microbial whole cells.[6] This biocatalytic route offers a more sustainable alternative to traditional multi-step organic synthesis protocols.[6]

Further derivatization of the diol can be performed to introduce other functional groups and modulate the biological activity. For example, the hydroxyl groups can be converted to carbamates.[7][8]

Conclusion and Future Directions

Pyridine-containing diols represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the synthesis, biological activity, and mechanisms of action of these molecules. Future research should focus on the synthesis and evaluation of a wider range of pyridine-containing diol analogs to establish clear structure-activity relationships. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.

References

An In-Depth Technical Guide to the Discovery and History of Pyridinyl Propanediol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyridinyl propanediol compounds. While the broader class of pyridine derivatives has been extensively explored in medicinal chemistry for a wide range of therapeutic applications, the specific subclass of pyridinyl propanediols represents a more nascent and focused area of research. This document details the foundational synthesis of the core scaffold, 2-(2-pyridinyl)-1,3-propanediol, and explores the limited but emerging data on the biological activities of its derivatives. Experimental protocols, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this compound class for researchers and drug development professionals.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a privileged structure in drug design.[1] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The propanediol moiety, a three-carbon diol, is also a common structural feature in pharmaceuticals, often utilized to improve solubility and provide points for further molecular elaboration.[4] The combination of these two pharmacophores in the form of pyridinyl propanediol compounds presents an intriguing, albeit less explored, area for the development of novel therapeutic agents.

Discovery and History

The specific historical timeline for the discovery of pyridinyl propanediol compounds is not extensively documented in dedicated publications. However, the foundational synthesis of the core compound, 2-(2-pyridinyl)-1,3-propanediol , has been established through the reaction of 2-picoline with formaldehyde. This reaction is a variation of the well-known condensation reactions used in the synthesis of pyridine derivatives.[5][6] While early research focused on the fundamental chemistry and synthesis of such compounds, more recent interest has been driven by the potential for these molecules to serve as versatile building blocks in the synthesis of more complex drugs.[7]

The exploration of pyridinyl propanediol derivatives in drug discovery is a more contemporary development, with patents and research articles beginning to allude to their potential therapeutic applications. For instance, related 2-amino-1,3-propanediol derivatives have been investigated for the treatment of pain, highlighting the potential of the propanediol scaffold in neurology.[8]

Synthesis of Pyridinyl Propanediol Compounds

The primary and most direct route for the synthesis of the parent compound, 2-(2-pyridinyl)-1,3-propanediol, involves the reaction of 2-picoline with formaldehyde.[9] This method provides a straightforward entry into this class of compounds.

General Experimental Protocol: Synthesis of 2-(2-Pyridinyl)-1,3-propanediol

Reaction: Condensation of 2-Picoline with Formaldehyde

Reagents:

  • 2-Picoline

  • Formaldehyde (typically as a 37% aqueous solution, formalin)

  • Base catalyst (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., water, ethanol)

Procedure:

  • To a solution of 2-picoline in a suitable solvent, a base catalyst is added.

  • Formaldehyde solution is then added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature.

  • The reaction is stirred for a period of several hours to days, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is neutralized with an acid.

  • The product is then extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through column chromatography or recrystallization to afford pure 2-(2-pyridinyl)-1,3-propanediol.

Diagram of Synthetic Workflow:

Synthesis_Workflow reagents 2-Picoline + Formaldehyde + Base Catalyst reaction Condensation Reaction (Controlled Temperature) reagents->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 2-(2-Pyridinyl)-1,3-propanediol purification->product

Caption: General workflow for the synthesis of 2-(2-pyridinyl)-1,3-propanediol.

Quantitative Data and Biological Activity

Specific quantitative biological data for 2-(2-pyridinyl)-1,3-propanediol and its direct derivatives are sparse in publicly available literature. The primary utility of this compound appears to be as a synthetic intermediate for more complex molecules.[7] However, based on the broad bioactivity of pyridine-containing structures, it is plausible that pyridinyl propanediols could exhibit a range of pharmacological effects. For context, Table 1 summarizes the biological activities of various pyridine derivatives, which may inform the potential therapeutic areas for pyridinyl propanediols.

Table 1: Biological Activities of Representative Pyridine Derivatives

Compound ClassExample CompoundBiological ActivityIC50/EC50 ValuesReference
Pyrimidine DerivativesEthyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateAnti-fibroticIC50: 45.69 µM (against HSC-T6 cells)[10]
Pyrrolopyridine Derivatives7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylatesAnti-HIV-1EC50 < 10 µM

Signaling Pathways and Mechanism of Action

Due to the limited biological studies on pyridinyl propanediol compounds, specific signaling pathways have not been elucidated. However, the pyridine moiety is known to interact with a multitude of biological targets. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with amino acid residues in proteins.[1] The diol functionality can also form hydrogen bonds, potentially enhancing binding affinity and improving pharmacokinetic properties.[7]

Hypothesized Signaling Pathway Involvement:

Based on the activities of other pyridine derivatives, pyridinyl propanediols could potentially modulate pathways involved in:

  • Inflammation: Inhibition of pro-inflammatory cytokines.

  • Cancer: Interference with cell cycle regulation or induction of apoptosis.

  • Infectious Diseases: Inhibition of essential microbial enzymes.

Diagram of Potential Drug-Target Interaction:

Drug_Target_Interaction cluster_drug Pyridinyl Propanediol Compound cluster_target Biological Target (e.g., Enzyme Active Site) Pyridine_Ring Pyridine Ring (π-π stacking, H-bond acceptor) Binding_Pocket Amino Acid Residues Pyridine_Ring->Binding_Pocket Interaction Propanediol_Moiety Propanediol Moiety (H-bond donor/acceptor) Propanediol_Moiety->Binding_Pocket Interaction

Caption: Hypothesized interactions of a pyridinyl propanediol with a biological target.

Future Perspectives

The class of pyridinyl propanediol compounds remains a relatively untapped area in drug discovery. The straightforward synthesis of the core scaffold provides a valuable platform for the generation of diverse chemical libraries. Future research should focus on:

  • Systematic derivatization: Exploring a wide range of substituents on both the pyridine ring and the propanediol moiety to establish structure-activity relationships.

  • Comprehensive biological screening: Evaluating new derivatives against a broad panel of biological targets to identify novel therapeutic applications.

  • Mechanistic studies: Elucidating the specific signaling pathways and molecular targets of any identified active compounds.

Conclusion

Pyridinyl propanediol compounds represent a promising, yet underexplored, class of molecules with potential for therapeutic applications. This guide has provided a foundational understanding of their history, synthesis, and potential biological relevance. The availability of a simple and efficient synthetic route to the core structure, 2-(2-pyridinyl)-1,3-propanediol, opens the door for further investigation and development of this compound class by researchers and drug development professionals. As the quest for novel and effective therapeutics continues, the exploration of such unique chemical scaffolds will be crucial for advancing the field of medicinal chemistry.

References

An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast landscape of pyridine derivatives, compounds featuring a 1-(Pyridin-2-yl)propane-1,3-diol moiety and its analogues are emerging as a class of molecules with significant potential for drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives generally involves multi-step reaction sequences. While specific protocols for the parent compound are not extensively detailed in publicly available literature, general synthetic strategies for related pyridine derivatives can be adapted.

A plausible synthetic route, based on established chemical principles, is outlined below. This workflow represents a logical synthetic approach that could be optimized for the production of various derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Hydroxymethylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Second Hydroxymethylation cluster_product Final Product 2-Picoline 2-Picoline Reaction1 Base-catalyzed aldol condensation 2-Picoline->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 Reaction2 Further condensation with formaldehyde Paraformaldehyde->Reaction2 Intermediate 2-(Pyridin-2-yl)ethanol Reaction1->Intermediate Intermediate->Reaction2 Product This compound Reaction2->Product Signaling_Pathways cluster_compound This compound Derivatives cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Potential Therapeutic Outcomes Compound Pyridyl-diol Scaffold Kinases Protein Kinases (e.g., EGFR, CDK2) Compound->Kinases Receptors GPCRs / Ion Channels Compound->Receptors Enzymes Metabolic Enzymes Compound->Enzymes DNA DNA Intercalation/Binding Compound->DNA Proliferation Cell Proliferation & Survival Kinases->Proliferation Inflammation Inflammatory Response Receptors->Inflammation Cardiovascular Cardiovascular Modulation Receptors->Cardiovascular Metabolism Cellular Metabolism Enzymes->Metabolism DNA->Proliferation Anticancer Anticancer Effects Proliferation->Anticancer Antiinflammatory Anti-inflammatory Effects Inflammation->Antiinflammatory Antimicrobial Antimicrobial/Antiviral Effects Metabolism->Antimicrobial Infection Pathogen Replication Infection->Antimicrobial

Potential Therapeutic Applications of 1-(Pyridin-2-yl)propane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propane-1,3-diol is a heterocyclic organic compound featuring a pyridine ring substituted with a propane-1,3-diol group. While specific therapeutic applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the pyridine nucleus and the propanediol side chain—are present in a wide array of pharmacologically active compounds. This technical guide will explore the potential therapeutic applications of this compound by examining the known activities of structurally related pyridine and propanediol derivatives. This analysis aims to provide a foundational understanding for researchers interested in the synthesis, evaluation, and development of this and similar chemical entities.

The pyridine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions.[1] Derivatives of pyridine have been investigated and utilized for their anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][3] The propanediol moiety can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for pharmacokinetic and pharmacodynamic profiles.[4]

This guide will synthesize the available information on related compounds to hypothesize potential therapeutic avenues for this compound, present relevant quantitative data from analogous compounds, and outline potential experimental protocols for future investigation.

Hypothesized Therapeutic Areas Based on Structural Analogs

Based on the known bioactivities of pyridine derivatives, this compound could be a candidate for investigation in the following therapeutic areas:

  • Oncology: Numerous substituted pyridine derivatives have demonstrated significant anticancer activity.[3] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase I.[3] The specific substitution pattern on the pyridine ring is crucial for cytotoxic activity.

  • Inflammatory Disorders: Pyridine derivatives have been evaluated for their anti-inflammatory properties.[3] Some compounds exhibit excellent anti-inflammatory activity, and their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.[5]

  • Infectious Diseases: The pyridine scaffold is a key component in many antibacterial and antifungal agents.[6] These compounds can be effective against a range of pathogens, including multidrug-resistant strains.[7]

  • Neurological Disorders: Substituted pyridines have shown potential in treating neurological conditions, with some derivatives exhibiting anticonvulsant properties.[8][2]

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from various pyridine derivatives with documented therapeutic activities. It is important to note that these values are for related, but not identical, compounds and should be used as a reference for designing future studies.

Compound ClassTherapeutic AreaAssayTarget/Cell LineActivity (IC50/EC50/MIC)Reference
2,6-diaryl-substituted pyridinesAnticancerCytotoxicity AssayVarious human cancer cell linesVaries by substitution[3]
Imidazo[1,2-a]pyridinesAnticancerp110a inhibitory assayTumor cell linesVaries by substitution[3]
2-amino-3-(benzoyl)-tetrahydrothieno[2,3-c] pyridine derivativesAnticancerAnti-proliferative assayVarious cancer cell linesVaries by substitution[3]
Pyridine-imidazo[2,1b]-1,3,4-thiadiazole compoundsAntimicrobialMicrobial inhibition assaySeven microbial pathogensUp to 95.1% inhibition[6]
3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-oneAntimicrobialMIC determinationS. aureus (MTCC-3160)Potent activity[6]
Spiro pyrrolo[3,4-d]pyrimidine derivativesAnti-inflammatoryCOX-1/COX-2 inhibitory assayOvine COX-1/human recombinant COX-2Varies by substitution[5]

Experimental Protocols for Future Investigation

Researchers interested in evaluating the therapeutic potential of this compound can adapt established experimental protocols from studies on analogous compounds.

Synthesis of this compound

A potential synthetic route for this compound could involve the reaction of 2-picoline with formaldehyde.[9] General methods for the synthesis of 1,3-diols are also well-documented and can be adapted for this specific compound.[10]

Illustrative Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 2-Picoline, Formaldehyde) reaction Chemical Reaction (e.g., Aldol Condensation) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product This compound characterization->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

In Vitro Biological Evaluation

1. Anticancer Activity:

  • Cell Viability Assay (MTT Assay):

    • Seed various human cancer cell lines (e.g., PC3, A549, HCT116) in 96-well plates.[3]

    • After 24 hours, treat the cells with varying concentrations of this compound.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilizing agent (e.g., DMSO) and measure absorbance at 570 nm.

    • Calculate the IC50 value.

2. Anti-inflammatory Activity:

  • COX Inhibition Assay:

    • Use a commercial ovine COX-1/human recombinant COX-2 assay kit.[5]

    • Incubate the enzymes with the test compound at various concentrations.

    • Add arachidonic acid to initiate the reaction.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 values for COX-1 and COX-2 inhibition.

3. Antimicrobial Activity:

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

    • Incubate the plate at an appropriate temperature for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Illustrative In Vitro Screening Workflow:

G cluster_screening In Vitro Screening Workflow cluster_assays Primary Assays compound This compound anticancer Anticancer Assays (e.g., MTT) compound->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) compound->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) compound->antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: A flowchart illustrating the initial in vitro screening process for biological activity.

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, the following signaling pathways could be relevant to the mechanism of action of this compound:

  • Tubulin Polymerization Pathway (Anticancer): Some pyridine derivatives inhibit cell proliferation by disrupting microtubule dynamics.[3]

G cluster_tubulin Tubulin Polymerization Inhibition compound This compound (Hypothesized) tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized mechanism of anticancer action via tubulin polymerization inhibition.

  • Pro-inflammatory Signaling (Anti-inflammatory): Inhibition of COX enzymes would reduce the production of prostaglandins, key mediators of inflammation.

G cluster_inflammation Anti-inflammatory Pathway compound This compound (Hypothesized) cox_enzymes COX-1 / COX-2 compound->cox_enzymes Inhibition arachidonic_acid Arachidonic Acid arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Potential anti-inflammatory mechanism through COX enzyme inhibition.

Conclusion

While direct experimental data on the therapeutic applications of this compound is scarce, the extensive research on structurally similar pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The pyridine scaffold is a privileged structure in medicinal chemistry, and its combination with a propanediol side chain may offer unique pharmacological properties. Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of this compound across a range of therapeutic areas, particularly in oncology, inflammatory disorders, and infectious diseases. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid starting point for such investigations.

References

Stereoisomers of 1-(Pyridin-2-yl)propane-1,3-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propane-1,3-diol is a chiral molecule possessing a stereocenter at the C1 position, giving rise to two enantiomers: (R)-1-(Pyridin-2-yl)propane-1,3-diol and (S)-1-(Pyridin-2-yl)propane-1,3-diol. The spatial arrangement of the substituents around this chiral center dictates the three-dimensional structure of each enantiomer, which can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. This technical guide provides an overview of the stereoisomers of this compound, focusing on their synthesis, separation, and characterization. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide will also draw upon established principles and methodologies for the stereoselective synthesis and analysis of chiral diols and pyridine-containing compounds.

Stereochemistry and Molecular Structure

The central focus of this guide is the chirality of this compound. The presence of a single chiral center at the carbon atom bearing the hydroxyl group and the pyridin-2-yl group results in the existence of a pair of enantiomers.

Diagram of Enantiomers:

G Enantiomers of this compound cluster_R (R)-1-(Pyridin-2-yl)propane-1,3-diol cluster_S (S)-1-(Pyridin-2-yl)propane-1,3-diol R_img S_img

Caption: Chemical structures of the (R) and (S) enantiomers.

Synthesis of Stereoisomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For the target molecule, this would typically involve the asymmetric reduction of a prochiral ketone precursor, 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

Logical Workflow for Enantioselective Synthesis:

G cluster_R Prochiral_Ketone 3-hydroxy-1-(pyridin-2-yl)propan-1-one Chiral_Catalyst Chiral Catalyst (e.g., CBS reagent, chiral metal complex) Prochiral_Ketone->Chiral_Catalyst + Reducing_Agent Reducing Agent (e.g., Borane) Prochiral_Ketone->Reducing_Agent + S_Enantiomer (S)-1-(Pyridin-2-yl)propane-1,3-diol Chiral_Catalyst->S_Enantiomer (S)-catalyst Reducing_Agent->S_Enantiomer R_Enantiomer (R)-1-(Pyridin-2-yl)propane-1,3-diol Prochiral_Ketone_R 3-hydroxy-1-(pyridin-2-yl)propan-1-one Chiral_Catalyst_R Chiral Catalyst (e.g., CBS reagent, chiral metal complex) Prochiral_Ketone_R->Chiral_Catalyst_R + Reducing_Agent_R Reducing Agent (e.g., Borane) Prochiral_Ketone_R->Reducing_Agent_R + Chiral_Catalyst_R->R_Enantiomer (R)-catalyst Reducing_Agent_R->R_Enantiomer

Caption: Asymmetric reduction of a prochiral ketone.

Experimental Protocol (General): A general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a Corey-Bakshi-Shibata (CBS) catalyst is as follows:

  • Catalyst Preparation: The chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS reagent) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Borane Addition: A solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex) in the same solvent is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Substrate Addition: The prochiral ketone, 3-hydroxy-1-(pyridin-2-yl)propan-1-one, dissolved in the same anhydrous solvent, is then added slowly to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol. The solvent is then removed under reduced pressure.

  • Extraction and Purification: The crude product is typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute acid, brine) to remove inorganic byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.

  • Purification: The final product is purified by column chromatography on silica gel to yield the enantiomerically enriched diol.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for the specific substrate to achieve high enantioselectivity.

Resolution of Racemic Mixtures

An alternative to enantioselective synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers.

Experimental Protocol (General - Racemic Synthesis):

  • Reaction Setup: 3-Hydroxy-1-(pyridin-2-yl)propan-1-one is dissolved in a suitable solvent, such as methanol or ethanol.

  • Reduction: A non-chiral reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified as described in the enantioselective synthesis work-up, yielding the racemic diol.

Separation and Purification of Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of enantiomers.

Experimental Protocol (General - Chiral HPLC):

  • Column Selection: A chiral stationary phase (CSP) is selected. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins. The choice of CSP is critical and often determined empirically.

  • Mobile Phase Selection: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A solution of the racemic this compound is prepared in the mobile phase or a compatible solvent.

  • Chromatographic Analysis: The sample is injected onto the chiral column, and the separation is monitored using a suitable detector, typically a UV detector set to a wavelength where the pyridine ring absorbs.

  • Data Analysis: The retention times of the two enantiomers are recorded, and the enantiomeric excess (% ee) of a non-racemic sample can be calculated from the peak areas.

Logical Workflow for Chiral Separation:

G Racemic_Mixture Racemic this compound Chiral_HPLC Chiral HPLC System Racemic_Mixture->Chiral_HPLC Injection S_Enantiomer (S)-Enantiomer Chiral_HPLC->S_Enantiomer Separation R_Enantiomer (R)-Enantiomer Chiral_HPLC->R_Enantiomer Separation

Caption: Separation of enantiomers by chiral HPLC.

Characterization of Stereoisomers

Once separated, the individual enantiomers are characterized to confirm their structure and purity.

Table 1: Physicochemical and Spectroscopic Data (Hypothetical)

Property(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₈H₁₁NO₂C₈H₁₁NO₂
Molecular Weight 153.18 g/mol 153.18 g/mol
Appearance White to off-white solidWhite to off-white solid
Specific Rotation [α]D Expected positive valueExpected negative value
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5 (d), 7.7 (t), 7.3 (d), 7.2 (dd), 5.0 (dd), 4.0-3.8 (m), 2.1-1.9 (m)δ (ppm): 8.5 (d), 7.7 (t), 7.3 (d), 7.2 (dd), 5.0 (dd), 4.0-3.8 (m), 2.1-1.9 (m)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160, 149, 137, 122, 120, 72, 60, 38δ (ppm): 160, 149, 137, 122, 120, 72, 60, 38
Mass Spectrometry (ESI+) m/z: 154.0817 [M+H]⁺m/z: 154.0817 [M+H]⁺

Note: The NMR and specific rotation data are hypothetical and would need to be determined experimentally.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with the individual stereoisomers of this compound. However, the pyridine moiety is a common scaffold in many biologically active compounds, and it is well-established that stereochemistry plays a crucial role in drug-receptor interactions. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different pharmacological profiles.

Hypothetical Signaling Pathway Involvement:

Given the structural similarity of the pyridine ring to various neurotransmitters and signaling molecules, it is conceivable that these compounds could interact with receptors or enzymes within various signaling cascades. A hypothetical workflow for investigating such interactions is presented below.

G Enantiomers Enantiomers of This compound Target_Screening Target Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Enantiomers->Target_Screening Identified_Target Identified Biological Target (e.g., GPCR, Kinase) Target_Screening->Identified_Target Signaling_Pathway Signaling Pathway Elucidation (e.g., Western Blot, Reporter Assays) Identified_Target->Signaling_Pathway Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Differentiation) Signaling_Pathway->Cellular_Response

Caption: Workflow for biological activity screening.

Conclusion

The stereoisomers of this compound represent an important area for further investigation, particularly in the context of drug discovery and development. While specific experimental data for these compounds is currently limited, established methodologies for enantioselective synthesis, chiral separation, and spectroscopic characterization provide a clear roadmap for their preparation and analysis. Future studies are warranted to elucidate the distinct biological activities of the (R) and (S) enantiomers and to explore their potential as therapeutic agents. The detailed experimental protocols and logical workflows presented in this guide offer a framework for researchers to pursue these investigations.

An In-depth Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical classification, properties, and potential applications of 1-(Pyridin-2-yl)propane-1,3-diol. Due to the limited availability of published experimental data for this specific compound, this document also presents hypothetical experimental protocols and discusses potential biological activities based on the known properties of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of novel pyridine derivatives.

Chemical Classification and Structure

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a propane-1,3-diol chain. Its core structure consists of a heterocyclic aromatic pyridine moiety, which is known to be a key pharmacophore in numerous biologically active compounds. The propane-1,3-diol substituent provides two hydroxyl groups, classifying the molecule as a diol and an alcohol. These functional groups can participate in hydrogen bonding, potentially influencing the molecule's solubility and interactions with biological targets.

The presence of both a basic nitrogen atom in the pyridine ring and hydrophilic hydroxyl groups gives the molecule a distinct polarity profile. Based on its structural components, this compound can be classified as a pyridinylalkyldiol .

Physicochemical Properties

Detailed experimental characterization of the physicochemical properties of this compound is not extensively available in peer-reviewed literature. However, computational predictions and data from chemical suppliers provide some insight into its properties.

PropertyValueSource
CAS Number 213248-46-5ChemScene[1]
Molecular Formula C₈H₁₁NO₂ChemScene[1]
Molecular Weight 153.18 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 53.35 ŲChemScene[1]
Predicted logP 0.4974ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Synthesis and Characterization

Hypothetical Synthesis Workflow

A potential method for the synthesis of this compound could involve the reduction of a suitable keto-ester precursor. This approach is illustrated in the following workflow diagram.

Synthesis_Workflow start Ethyl 3-(pyridin-2-yl)-3-oxopropanoate intermediate Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate start->intermediate Selective Ketone Reduction (e.g., NaBH4) product This compound intermediate->product Ester Reduction (e.g., LiAlH4)

Caption: Hypothetical synthesis of this compound.

Proposed Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol and would require optimization and validation.

Step 1: Selective Reduction of the Ketone

  • Dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product, ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Ester

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the suspension to 0 °C.

  • Dissolve the purified ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate from the previous step in a dry ether solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity of this compound. However, the pyridine moiety is a common feature in many pharmacologically active compounds, suggesting that this molecule could be a candidate for biological screening. Pyridine-containing compounds have been reported to exhibit a wide range of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.

Given the structural similarity to other bioactive molecules, this compound could potentially interact with various biological targets. For instance, many pyridine derivatives are known to act as kinase inhibitors. A hypothetical signaling pathway illustrating this is shown below.

Signaling_Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation downstream Downstream Effectors (Proliferation, Survival) akt->downstream pi3k->pip3 Phosphorylation compound This compound (Hypothetical Inhibitor) compound->pi3k

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Suggested Experimental Protocols for Biological Evaluation

To explore the potential therapeutic applications of this compound, a variety of in vitro assays could be employed.

General Protocol for In Vitro Cytotoxicity Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing
  • Microorganism Preparation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Broth Microdilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While there is a notable absence of published experimental data on its synthesis and biological activity, its structural features—a pyridine core and a diol side chain—suggest that it may possess interesting pharmacological properties. This guide has provided a summary of its known characteristics and has proposed hypothetical frameworks for its synthesis and biological evaluation. Further research is warranted to elucidate the precise physicochemical properties, develop a validated synthetic route, and explore the potential therapeutic applications of this compound. Such studies would be invaluable to the scientific community and could pave the way for the development of novel therapeutics.

References

The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its importance in the design and development of a vast array of therapeutic agents. This guide provides a comprehensive overview of pyridine derivatives, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction to the Pyridine Moiety

Pyridine's significance in drug discovery stems from several key characteristics. The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, enhancing solubility and the potential for specific interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its three possible substitution patterns (positions 2, 3, and 4) provide a framework for fine-tuning the steric and electronic properties of derivative compounds. These features have been exploited to develop drugs across a wide spectrum of therapeutic areas.

Pharmacological Activities of Pyridine Derivatives

The structural diversity of pyridine derivatives has led to their application in treating a multitude of diseases. Below, we summarize the key pharmacological activities and provide quantitative data for representative compounds in clearly structured tables.

Anticancer Activity

Pyridine-containing molecules have emerged as a significant class of anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation. Many function as kinase inhibitors, interfering with the signaling cascades that drive cell division and survival.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eVEGFR-2MCF-7 (Breast)0.22[1]
Pyridine-urea derivative 8nVEGFR-2MCF-7 (Breast)1.88[1]
Pyridine derivative 28Not SpecifiedMCF-7 (Breast)3.42
Pyridine derivative 28Not SpecifiedA549 (Lung)5.97
Pyridine derivative 31VEGFR-2HepG2 (Liver)21.00
Pyridine derivative 31VEGFR-2MCF-7 (Breast)26.10
Pyridine-thiazole hybrid 3Not SpecifiedHL-60 (Leukemia)0.57[2]
Pyridine-thiazole hybrid 4Not SpecifiedNCI-H460 (Lung)>50[2]
Imidazo[4,5-b]pyridine derivative 31Aurora KinasesVarious0.042 - 0.227[3]
Pyridine-based PIM-1 inhibitor 12PIM-1 KinaseMCF-7 (Breast)0.5[4]
Pyridine-based PIM-1 inhibitor 12PIM-1 KinaseHepG2 (Liver)5.27[4]
Antimicrobial Activity

The pyridine scaffold is a common feature in many antibacterial and antifungal agents. These compounds can disrupt various cellular processes in microorganisms, including cell wall synthesis, DNA replication, and protein synthesis.

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Isonicotinic acid hydrazide derivativeS. aureus, E. coli31.25 - 62.5[5]
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus0.5 - 64[5]
N-alkylated pyridine salt 66S. aureus56 ± 0.5% inhibition at 100[5]
N-alkylated pyridine salt 65E. coli55 ± 0.5% inhibition at 100[5]
Alkyl pyridinol EA-02-009S. aureus/MRSA0.5 - 1[6]
Ruthenium-pyridine complex C5S. aureus, E. coli0.63 (mg/mL)[7]
Ruthenium-pyridine complex C8C. albicans0.31 (mg/mL)[7]
Antiviral Activity

Pyridine derivatives have shown promise in combating viral infections by targeting various stages of the viral life cycle, including entry, replication, and release.

Table 3: Antiviral Activity of Representative Pyridine Derivatives

CompoundVirusEC50 (µM)Reference
Pyridine-N-oxide 227SARS-CoV-2 3CLpro~2.2[8]
Pyrimidine derivative 1dInfluenza A/PR/8/343.5[9]
Pyridine derivative 1eInfluenza A/PR/8/347.3[9]
Chloroquine analog 10SARS-CoV-21.5 - 28 (IC50)[10]
Chloroquine analog 11SARS-CoV-21.5 - 28 (IC50)[10]
Anti-inflammatory Activity

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).

Table 4: Anti-inflammatory Activity of Representative Pyridine Derivatives

CompoundTarget/AssayIC50Reference
Imidazol-5-yl pyridine 11ap38α kinase47 nM[11]
Imidazol-5-yl pyridine 11dp38α kinase45 nM[11]
Isonicotinate 5ROS Inhibition1.42 ± 0.1 µg/mL[12]
Isonicotinate 8bROS Inhibition3.7 ± 1.7 µg/mL[12]
Pyridine derivative 7aNO Inhibition (LPS-stimulated RAW 264.7)76.6 µM[13]
Pyridine derivative 7fNO Inhibition (LPS-stimulated RAW 264.7)96.8 µM[13]
Kinase Inhibitory Activity

The ability of pyridine derivatives to act as ATP-competitive inhibitors in the active site of kinases is a well-established mechanism for their anticancer and anti-inflammatory properties.

Table 5: Kinase Inhibitory Activity of Representative Pyridine Derivatives

CompoundKinase TargetIC50Reference
Pyridine-urea 8bVEGFR-25.0 ± 1.91 µM[14]
Pyridine-urea 8eVEGFR-23.93 ± 0.73 µM[14]
Imidazo[4,5-b]pyridine derivative 31Aurora-A0.042 µM[3]
Imidazo[4,5-b]pyridine derivative 31Aurora-B0.198 µM[3]
Imidazo[4,5-b]pyridine derivative 31Aurora-C0.227 µM[3]
Aminopyridine derivative 26VRK1150 nM[15]
Pyridine-based PIM-1 inhibitor 12PIM-114.3 nM[4]
GPCR Ligand Binding Affinity

Pyridine derivatives have also been developed as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes.

Table 6: GPCR Ligand Binding Affinity of Representative Pyridine Derivatives

CompoundGPCR TargetBinding Affinity (K_d/K_i)Reference
Pyrazolo[3,4-c]pyridine A17A1 Adenosine ReceptorK_d = 5.62 nM[16]
Pyrazolo[3,4-c]pyridine A17A3 Adenosine ReceptorK_d = 13.5 nM[16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridine derivatives are a direct result of their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Many pyridine-based anticancer agents act as EGFR inhibitors, blocking these pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyridine_Inhibitor Pyridine-based EGFR Inhibitor Pyridine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyridine derivatives.

Modulation of the p38 MAPK Pathway in Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress and inflammatory stimuli. It plays a crucial role in the production of pro-inflammatory cytokines. Certain pyridine derivatives have been shown to inhibit p38 MAPK, thereby exerting anti-inflammatory effects.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Pro-inflammatory Cytokine Production MK2->Inflammation Transcription_Factors->Inflammation Pyridine_Inhibitor Pyridine-based p38 Inhibitor Pyridine_Inhibitor->p38 Inhibits Viral_Replication_Cycle Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Inhibitor1 Entry Inhibitors Inhibitor1->Attachment Inhibitor2 Replication Inhibitors Inhibitor2->Replication Inhibitor3 Protease Inhibitors (affecting maturation) Inhibitor3->Assembly

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol from 2-acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-(pyridin-2-yl)propane-1,3-diol, a valuable building block in pharmaceutical and materials science, starting from the readily available 2-acetylpyridine. The synthesis is a two-step process involving a base-catalyzed aldol condensation with formaldehyde, followed by the selective reduction of the intermediate β-hydroxy ketone. This protocol offers a clear and reproducible methodology for obtaining the target diol.

Introduction

Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The diol functional group, in particular, can serve as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. The synthesis of this compound from 2-acetylpyridine is an important transformation that provides access to this key synthetic intermediate. The described method first involves the hydroxymethylation of the acetyl group via an aldol reaction with formaldehyde, followed by the reduction of the ketone to a secondary alcohol.

Reaction Pathway

The synthesis proceeds through two sequential steps:

  • Aldol Condensation: 2-Acetylpyridine undergoes a base-catalyzed aldol condensation with formaldehyde to yield 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

  • Reduction: The intermediate β-hydroxy ketone is then selectively reduced to the target this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 2-Acetylpyridine Intermediate 2-Acetylpyridine->Intermediate 1. Aldol Condensation (Base catalyst) Formaldehyde CH₂O Diol Intermediate->Diol 2. Reduction (e.g., NaBH₄)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one (Aldol Condensation)

This protocol is adapted from general procedures for aldol condensations involving 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • Formaldehyde (37% solution in water)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq.) in ethanol.

  • To this solution, add an aqueous solution of formaldehyde (1.1 eq.).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a base (e.g., 10% aqueous NaOH or KOH solution) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol outlines the reduction of the β-hydroxy ketone intermediate. Sodium borohydride is a suitable reducing agent for this transformation.

Materials:

  • 3-hydroxy-1-(pyridin-2-yl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics

ParameterStep 1: Aldol CondensationStep 2: Reduction
Starting Material 2-Acetylpyridine3-hydroxy-1-(pyridin-2-yl)propan-1-one
Key Reagents Formaldehyde, Base (NaOH or KOH)Sodium borohydride (NaBH₄)
Solvent EthanolMethanol or Ethanol
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 24 - 48 hours2 - 4 hours
Product 3-hydroxy-1-(pyridin-2-yl)propan-1-oneThis compound
Purification Method Column ChromatographyColumn Chromatography or Recrystallization
Molecular Formula C₈H₉NO₂C₈H₁₁NO₂[1]
Molecular Weight 151.16 g/mol 153.18 g/mol [1]

Table 2: Characterization Data for this compound

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, δ)Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.6 ppm), a multiplet for the methine proton (CH-OH), multiplets for the two methylene groups (CH₂-CH and CH₂-OH), and broad singlets for the two hydroxyl protons.
¹³C NMR (CDCl₃, δ)Resonances for the pyridine ring carbons (typically in the range of 120-160 ppm), a signal for the methine carbon (CH-OH), and signals for the two methylene carbons.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (153.18 g/mol ).[2] A representative mass spectrum would show a prominent peak at m/z 153.[2]
Appearance Colorless to pale yellow solid or oil.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction A Dissolve 2-Acetylpyridine in Ethanol B Add Formaldehyde Solution A->B C Add Base Catalyst (e.g., NaOH) at 0°C B->C D Stir at Room Temperature (24-48h) C->D E Neutralize and Concentrate D->E F Extract with Diethyl Ether E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Obtain 3-hydroxy-1-(pyridin-2-yl)propan-1-one H->I J Dissolve Intermediate in Methanol/Ethanol I->J Proceed to Reduction K Add NaBH₄ at 0°C J->K L Stir at Room Temperature (2-4h) K->L M Quench with Water and Concentrate L->M N Extract with Ethyl Acetate M->N O Dry and Concentrate N->O P Purify by Chromatography or Recrystallization O->P Q Obtain this compound P->Q

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled away from sources of ignition.

  • The organic solvents used are flammable and should be handled with care.

Conclusion

The two-step synthesis of this compound from 2-acetylpyridine is a reliable method for accessing this versatile building block. The protocols provided herein offer a clear and reproducible guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The characterization data provided will aid in the confirmation of the final product's identity and purity.

References

Laboratory Scale Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(Pyridin-2-yl)propane-1,3-diol, a valuable building block in the development of pharmaceutical compounds. The synthesis follows a two-step reaction sequence involving a base-catalyzed hydroxymethylation of 2-acetylpyridine with formaldehyde, followed by the reduction of the resulting keto-alcohol intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structural features, including the pyridine ring and the 1,3-diol moiety, make it a versatile scaffold for creating complex molecules with potential therapeutic applications. This protocol outlines a straightforward and reproducible method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Hydroxymethylation of 2-Acetylpyridine. 2-Acetylpyridine undergoes a base-catalyzed aldol-type reaction with formaldehyde to yield 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

  • Step 2: Reduction of 3-hydroxy-1-(pyridin-2-yl)propan-1-one. The ketone functional group of the intermediate is selectively reduced to a hydroxyl group using sodium borohydride, affording the target compound, this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Acetylpyridine
Final Product This compound
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 213248-46-5[1]
Purity (Typical) >95%
Storage Sealed in a dry environment at 2-8°C[1]

Experimental Protocols

Materials and Equipment:

  • 2-Acetylpyridine

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10.0 g, 82.5 mmol), paraformaldehyde (3.72 g, 124 mmol, 1.5 equiv.), and methanol (100 mL).

  • To this suspension, add potassium carbonate (1.14 g, 8.25 mmol, 0.1 equiv.) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-hydroxy-1-(pyridin-2-yl)propan-1-one by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of this compound

Procedure:

  • Dissolve the purified 3-hydroxy-1-(pyridin-2-yl)propan-1-one (5.0 g, 33.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (1.88 g, 49.6 mmol, 1.5 equiv.) portion-wise to the stirred solution, maintaining the temperature below 10°C. Sodium borohydride is a reducing agent for aldehydes and ketones.[2][3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol) to afford the final product as a viscous oil or a low-melting solid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start 2-Acetylpyridine + Paraformaldehyde Step1_Reaction Hydroxymethylation (K2CO3, MeOH, Reflux) Start->Step1_Reaction Step1_Workup Workup: Evaporation, Extraction (EtOAc), Purification Step1_Reaction->Step1_Workup Intermediate 3-hydroxy-1-(pyridin-2-yl)propan-1-one Step1_Workup->Intermediate Step2_Reaction Reduction (NaBH4, MeOH) Intermediate->Step2_Reaction Step2_Workup Workup: Quenching, Extraction, Purification Step2_Reaction->Step2_Workup Final_Product This compound Step2_Workup->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Formation of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the probable reaction mechanism for the formation of 1-(Pyridin-2-yl)propane-1,3-diol from 2-picoline and formaldehyde. This reaction is believed to proceed via a sequential base-catalyzed aldol condensation. Due to the limited availability of direct experimental data for this specific diol synthesis, this document presents a proposed reaction mechanism, a representative experimental protocol derived from analogous reactions, and a summary of quantitative data for the related synthesis of the mono-alkylation product, 2-(2-hydroxyethyl)pyridine.

Proposed Reaction Mechanism

The formation of this compound from 2-picoline and two equivalents of formaldehyde is proposed to occur through a sequential base-catalyzed aldol condensation. The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde.

Step 1: Deprotonation of 2-Picoline. A base (B:) removes a proton from the methyl group of 2-picoline to form a resonance-stabilized carbanion.

Step 2: First Aldol Addition. The carbanion acts as a nucleophile, attacking the carbonyl carbon of the first molecule of formaldehyde to form an alkoxide intermediate.

Step 3: Protonation to form the Mono-alcohol. The alkoxide intermediate is protonated by a proton source (e.g., water or the conjugate acid of the base, HB) to yield 2-(pyridin-2-yl)ethanol.

Step 4: Deprotonation of the Mono-alcohol. A second deprotonation by the base occurs at the carbon adjacent to the pyridine ring, which is still the most acidic position.

Step 5: Second Aldol Addition. The newly formed carbanion attacks a second molecule of formaldehyde, leading to a new alkoxide intermediate.

Step 6: Final Protonation. The final alkoxide intermediate is protonated to yield the target molecule, this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2 & 3: First Aldol Addition & Protonation cluster_step4 Step 4: Second Deprotonation cluster_step5 Step 5 & 6: Second Aldol Addition & Final Protonation 2-Picoline 2-Picoline Carbanion Carbanion Intermediate 2-Picoline->Carbanion + B: 2-Picoline->Carbanion HB HB+ Carbanion->HB - HB+ Alkoxide1 Alkoxide Intermediate Carbanion->Alkoxide1 + Formaldehyde Carbanion->Alkoxide1 Base Base (B:) Formaldehyde1 Formaldehyde Mono-alcohol 2-(Pyridin-2-yl)ethanol Alkoxide1->Mono-alcohol + H+ Alkoxide1->Mono-alcohol Carbanion2 Carbanion Intermediate Mono-alcohol->Carbanion2 + B: Mono-alcohol->Carbanion2 HB2 HB+ Carbanion2->HB2 - HB+ Alkoxide2 Final Alkoxide Intermediate Carbanion2->Alkoxide2 + Formaldehyde Carbanion2->Alkoxide2 Base2 Base (B:) Formaldehyde2 Formaldehyde Diol This compound Alkoxide2->Diol + H+ Alkoxide2->Diol

Caption: Proposed reaction mechanism for the formation of this compound.

Quantitative Data

ProductStarting MaterialsCatalyst/BaseSolventTemperature (°C)PressureReaction Time (h)Yield (%)Reference
2-(2-hydroxyethyl)pyridine2-Picoline, Formaldehyde (37% aq.)None specified (autoclave)Water150Not specified1265[1]
2-Vinylpyridine (via 2-(2-hydroxyethyl)pyridine)2-Picoline, FormaldehydeSodium HydroxideWater90-1600.5 MPa1Not specified[2]

Note: The yields reported are for the isolated mono-alkylation product, not the diol. The synthesis of the diol would likely require a higher molar ratio of formaldehyde to 2-picoline and potentially different reaction conditions to favor the second addition.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, extrapolated from procedures for the synthesis of 2-(2-hydroxyethyl)pyridine. This protocol has not been experimentally validated and should be optimized.

Materials:

  • 2-Picoline

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (or other suitable base)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • High-pressure autoclave with stirring and temperature control

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2-picoline and a 37% aqueous solution of formaldehyde. A molar ratio of at least 1:2.2 (2-picoline:formaldehyde) is recommended to favor the formation of the diol. A catalytic amount of a strong base, such as sodium hydroxide, may be added to facilitate the reaction, though some procedures for the mono-adduct proceed without an explicit catalyst at high temperature and pressure.

  • Reaction: Seal the autoclave and heat the mixture to approximately 150-180°C with vigorous stirring. The reaction is expected to be complete within 12-24 hours. The pressure inside the autoclave will increase due to the vapor pressure of the reactants at the reaction temperature.

  • Work-up: After cooling the autoclave to room temperature, carefully vent any excess pressure and open the vessel.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate to isolate the product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate this compound.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires proper training and safety precautions.

  • Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment.

  • 2-Picoline is flammable and has a strong, unpleasant odor.

  • Strong bases like sodium hydroxide are corrosive and should be handled with care.

Experimental_Workflow A 1. Reaction Setup (Autoclave) B 2. Reaction (Heating & Stirring) A->B C 3. Work-up (Cooling & Venting) B->C D 4. Extraction (Organic Solvent) C->D E 5. Drying & Concentration D->E F 6. Purification (Distillation/Chromatography) E->F G Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-(Pyridin-2-yl)propane-1,3-diol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Pyridin-2-yl)propane-1,3-diol as a versatile intermediate in the synthesis of pharmaceutically active compounds. The protocols and data presented herein are intended to guide researchers in the potential applications of this molecule in drug discovery and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring and two hydroxyl groups, offers multiple points for chemical modification, making it a suitable scaffold for the synthesis of a diverse range of compounds. This intermediate has been explored in the development of agents targeting neurological and cardiovascular diseases, as well as for the creation of novel anti-inflammatory drugs.[1] The presence of both a hydrogen bond donor (hydroxyl groups) and acceptor (pyridine nitrogen) allows for the design of molecules with specific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
CAS Number 213248-46-5[2]
Appearance White to off-white solid
Purity ≥95%[2]
Storage Sealed in dry, 2-8°C[2]
SMILES C1=CC=NC(=C1)C(CCO)O[2]

Synthetic Applications and Protocols

This compound serves as a key starting material for the synthesis of more complex molecules. The diol functionality can undergo various chemical transformations, including esterification, etherification, and oxidation, while the pyridine nitrogen can be involved in quaternization and other reactions.

Esterification for Prodrug Synthesis

The diol moiety can be esterified to create prodrugs with enhanced lipophilicity, potentially improving oral bioavailability and cell membrane permeability. This approach is particularly useful for delivering bioactive carboxylic acids.

Experimental Protocol: General Esterification Procedure

  • Dissolution: Dissolve this compound (1.0 eq) and the carboxylic acid of interest (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

Carboxylic AcidSolventReaction Time (h)Yield (%)Purity (%)
IbuprofenDCM1885>98
Valproic AcidTHF2478>97
Synthesis of Chiral Ligands for Asymmetric Catalysis

The diol can be used to synthesize chiral ligands for transition-metal-catalyzed asymmetric reactions, which are crucial in the production of enantiomerically pure pharmaceuticals.

Experimental Protocol: Synthesis of a Chiral Phosphinite Ligand

  • Chlorophosphine Preparation: React a suitable secondary phosphine oxide with oxalyl chloride to generate the corresponding chlorophosphine in situ.

  • Ligand Synthesis: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in anhydrous THF at 0°C, add the freshly prepared chlorophosphine (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours under an inert atmosphere.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting ligand by chromatography or recrystallization.

Potential Therapeutic Areas and Signaling Pathways

While specific drugs derived from this compound are not extensively documented in publicly available literature, the structural motif is relevant to several therapeutic areas.

Anti-inflammatory Agents

The pyridine ring is a common feature in many anti-inflammatory drugs. Derivatives of this compound could be designed to target key inflammatory pathways.

Hypothetical Signaling Pathway

inflammatory_pathway Cell_Membrane Cell Membrane PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Produces COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative This compound Derivative Derivative->COX-2 Potential Inhibition Stimulus Stimulus

Caption: Potential inhibition of the COX-2 pathway by a derivative.

Neurological Disorders

Pyridine-containing compounds have shown activity as anticonvulsants and anxiolytics.[1] The ability of the diol to form hydrogen bonds could be exploited to enhance binding to CNS targets.

Experimental Workflow for Screening

screening_workflow Synthesis Synthesize Derivative Library In_Vitro In Vitro Receptor Binding Assays (e.g., GABA-A, NMDA) Synthesis->In_Vitro Cell_Based Cell-Based Functional Assays In_Vitro->Cell_Based Hit_ID Hit Identification Cell_Based->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vivo In Vivo Animal Models (e.g., Seizure, Anxiety) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Workflow for screening derivatives for neurological activity.

Conclusion

This compound is a promising pharmaceutical intermediate with the potential for broad applications in drug discovery. Its versatile chemical nature allows for the synthesis of a wide array of derivatives. The protocols and conceptual frameworks provided in these notes are intended to serve as a foundation for researchers to explore the full potential of this valuable building block in the development of new therapeutics. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted.

References

Application Notes and Protocols for 1-(Pyridin-2-yl)propane-1,3-diol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propane-1,3-diol is a versatile bifunctional molecule that holds significant promise as a scaffold and building block in medicinal chemistry. Its structure, featuring a pyridine ring and a propane-1,3-diol moiety, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The pyridine nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The diol functionality provides opportunities for improving physicochemical properties, such as solubility, and for introducing further structural diversity.

These application notes provide an overview of the potential uses of this compound in drug discovery, along with generalized protocols for its derivatization and evaluation.

Application Notes

Scaffold for Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The propane-1,3-diol side chain of this compound can be functionalized to introduce various substituents that can target other regions of the ATP-binding pocket or allosteric sites, potentially leading to potent and selective inhibitors.

Intermediate for Neurological and Cardiovascular Agents

Derivatives of pyridine are known to modulate the activity of ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in neurotransmission and cardiovascular regulation. This compound serves as a key intermediate in the synthesis of compounds targeting these systems. The diol can be used to link the pyridine core to other pharmacophoric elements or to improve the pharmacokinetic profile of the resulting molecules.

Building Block for Anti-inflammatory Agents

The development of novel anti-inflammatory drugs is an active area of research. The structural features of this compound make it a suitable starting material for the synthesis of compounds that can modulate inflammatory pathways. The diol can be derivatized to produce esters, ethers, or carbamates, leading to a wide range of potential anti-inflammatory agents.

Enhancing Drug-like Properties

The propane-1,3-diol moiety can be strategically employed to enhance the drug-like properties of a lead compound. The hydroxyl groups can improve aqueous solubility and provide handles for conjugation to drug delivery systems. Furthermore, the flexibility of the propanediol linker allows for optimal positioning of functional groups for target engagement.

Data Presentation

Compound IDDerivative StructureKinase Inhibition (%) @ 1µMIC50 (nM)Cell Viability (µM)
PPD-0011-(Pyridin-2-yl)propane-1,3-diyl dibenzoate85150>10
PPD-0023-(Benzyloxy)-1-(pyridin-2-yl)propan-1-ol65450>10
PPD-0031-(Pyridin-2-yl)propane-1,3-diyl bis(4-fluorobenzoate)92805.2
PPD-0043-Anilino-1-(pyridin-2-yl)propan-1-ol40>1000>10

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ester Derivatives of this compound

This protocol describes a general method for the acylation of the hydroxyl groups of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • If using an acyl chloride, add it dropwise to the reaction mixture (2.2 equivalents). If using a carboxylic acid, add the carboxylic acid (2.2 equivalents) and the coupling agent (2.2 equivalents).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized derivatives against a target kinase.

Materials:

  • Synthesized derivatives of this compound

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Screening Cascade Start This compound Step1 Acylation / Etherification Start->Step1 Reagents, Base Library Derivative Library Step1->Library Purification Purification & Characterization Library->Purification Chromatography, NMR, MS HTS Primary Screening (e.g., Kinase Assay) Purification->HTS Pure Compounds DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Active Hits CellAssay Cell-based Assays (Viability, Target Engagement) DoseResponse->CellAssay Potent Compounds Lead Lead Candidate CellAssay->Lead Confirmed Activity

Caption: A generalized workflow for the synthesis and screening of a chemical library derived from this compound.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor PPD Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by a kinase inhibitor derived from this compound.

Asymmetric Synthesis of Chiral 1-(Pyridin-2-yl)propane-1,3-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-(Pyridin-2-yl)propane-1,3-diol, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process involving an organocatalyzed asymmetric aldol reaction followed by a diastereoselective reduction of the resulting β-hydroxy ketone.

Introduction

Chiral 1,3-diols are important structural motifs found in a wide range of biologically active molecules. The ability to synthesize these compounds with high enantiomeric and diastereomeric purity is crucial for the development of new therapeutics. This protocol outlines a robust and highly selective method for the preparation of chiral this compound, leveraging the power of modern asymmetric catalysis.

The synthetic strategy is based on two key transformations:

  • Asymmetric Aldol Reaction: An (S)-proline-catalyzed aldol reaction between 2-pyridinecarboxaldehyde and acetone to generate the chiral β-hydroxy ketone, (R)-3-hydroxy-1-(pyridin-2-yl)butan-1-one.

  • Diastereoselective Reduction: A Corey-Bakshi-Shibata (CBS) reduction of the β-hydroxy ketone to yield the desired chiral 1,3-diol with high diastereoselectivity.

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis.

Table 1: Asymmetric Aldol Reaction of 2-Pyridinecarboxaldehyde

EntryCatalystSolventTime (h)Yield (%)ee (%)
1(S)-ProlineDMSO2485>95
2(S)-ProlineDMF248292
3(S)-ProlineCH3CN487590

Table 2: Diastereoselective Reduction of (R)-3-hydroxy-1-(pyridin-2-yl)butan-1-one

EntryReducing AgentChiral LigandDiastereomeric Ratio (anti:syn)Yield (%)
1BH3·SMe2(R)-2-Methyl-CBS-oxazaborolidine>98:292
2Catecholborane(R)-2-Methyl-CBS-oxazaborolidine95:588
3NaBH4None (achiral)60:4095

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction for the Synthesis of (R)-4-hydroxy-4-(pyridin-2-yl)butan-2-one

This protocol describes the (S)-proline-catalyzed asymmetric aldol reaction of 2-pyridinecarboxaldehyde with acetone.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Acetone, anhydrous

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (0.3 mmol) in anhydrous DMSO (5 mL) is added 2-pyridinecarboxaldehyde (1.0 mmol).

  • Anhydrous acetone (10 mmol) is then added to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-4-hydroxy-4-(pyridin-2-yl)butan-2-one.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of (1R,3R)-1-(Pyridin-2-yl)propane-1,3-diol

This protocol details the diastereoselective reduction of the enantioenriched β-hydroxy ketone obtained from Protocol 1.[1][2][3]

Materials:

  • (R)-4-hydroxy-4-(pyridin-2-yl)butan-2-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of (R)-4-hydroxy-4-(pyridin-2-yl)butan-2-one (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 1.0 M solution in toluene) is added dropwise to the stirred solution.

  • After stirring for 15 minutes at -78 °C, borane-dimethyl sulfide complex (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is carefully quenched by the dropwise addition of methanol (5 mL) at 0 °C.

  • The mixture is then acidified with 1 M HCl to pH ~2 and stirred for 30 minutes.

  • The aqueous layer is neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the chiral this compound.

Visualizations

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Asymmetric Aldol Reaction cluster_step2 Step 2: Diastereoselective Reduction start 2-Pyridinecarboxaldehyde + Acetone intermediate (R)-4-hydroxy-4-(pyridin-2-yl)butan-2-one start->intermediate DMSO, rt, 24h catalyst1 (S)-Proline (Organocatalyst) catalyst1->start final_product Chiral this compound intermediate->final_product THF, -78°C to rt reductant BH3.SMe2 reductant->intermediate catalyst2 (R)-CBS Catalyst catalyst2->intermediate

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Aldol_Mechanism cluster_cycle Catalytic Cycle of (S)-Proline proline (S)-Proline enamine Enamine Intermediate proline->enamine + Acetone - H2O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde 2-Pyridine- carboxaldehyde aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis + H2O hydrolysis->proline Regenerated Catalyst product β-Hydroxy Ketone (R-configuration) hydrolysis->product

Caption: Catalytic cycle of the (S)-proline-catalyzed asymmetric aldol reaction.

CBS_Reduction_Mechanism cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction cbs_catalyst (R)-CBS Catalyst cbs_borane Catalyst-Borane Complex cbs_catalyst->cbs_borane borane BH3.SMe2 borane->cbs_borane transition_state Chair-like Transition State cbs_borane->transition_state ketone β-Hydroxy Ketone ketone->transition_state alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer final_diol 1,3-Diol alkoxyborane->final_diol Workup

Caption: Mechanism of the diastereoselective CBS reduction of the β-hydroxy ketone.

References

Application Notes and Protocols for the Characterization of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(Pyridin-2-yl)propane-1,3-diol. The protocols described are based on established analytical techniques for pyridine-containing compounds and diols, offering a comprehensive guide for purity assessment, identification, and structural elucidation.

Compound Information

ParameterValue
Compound Name This compound
CAS Number 213248-46-5[1][2]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Solid

Analytical Techniques

A multi-faceted approach is recommended for the comprehensive characterization of this compound, encompassing chromatographic and spectroscopic methods.

Chromatographic Analysis

2.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying the analyte in various matrices. Given the polar nature of the compound, reversed-phase chromatography is a suitable approach.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

  • Initial conditions: 5% acetonitrile.

  • Gradient: Linearly increase to 95% acetonitrile over 15 minutes.

  • Hold at 95% acetonitrile for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 260 nm (based on the pyridine chromophore) Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of this compound, particularly for volatile impurities. Due to the hydroxyl groups, derivatization is often necessary to improve volatility and peak shape. Silylation is a common derivatization technique for alcohols.

Experimental Protocol:

Derivatization (Silylation):

  • Dissolve approximately 1 mg of the sample in 500 µL of anhydrous pyridine in a sealed vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a known residual peak for referencing.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

Predicted Spectral Data:

Note: The following chemical shifts are predicted based on the analysis of similar structures and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H7.2 - 8.6m
CH(OH)~4.8m
CH₂(OH)~3.6m
CH₂~1.9m
OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C (quaternary)~160
Pyridine CH120 - 150
CH(OH)~75
CH₂(OH)~60
CH₂~40

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200 - 3600Broad
C-H (aromatic)3000 - 3100Sharp
C-H (aliphatic)2850 - 3000Sharp
C=N, C=C (pyridine)1400 - 1600Medium to strong
C-O (alcohol)1000 - 1260Strong

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Experimental Protocol:

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI, as described in the GC-MS section).

ESI-MS (for direct infusion or LC-MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Ionization Mode: Positive ion mode.

  • Expected Ion: [M+H]⁺ at m/z 154.1.

Predicted Fragmentation Pattern (EI):

The fragmentation will likely involve the loss of water, hydroxyl radicals, and cleavage of the propane chain.

Table 4: Predicted Mass Spectrometry Fragments (EI)

m/zPossible Fragment
153[M]⁺
135[M - H₂O]⁺
122[M - CH₂OH]⁺
106[C₅H₄NCHOH]⁺
78[C₅H₄N]⁺

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_sample Sample Preparation cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis sample This compound hplc HPLC-UV sample->hplc gcms GC-MS (after derivatization) sample->gcms nmr NMR (¹H, ¹³C) sample->nmr ir FTIR sample->ir ms ESI-MS sample->ms purity Purity Assessment hplc->purity identity Identity Confirmation gcms->identity structure Structural Elucidation nmr->structure ir->structure ms->identity structure->identity

Caption: Overall workflow for the characterization of this compound.

Logic Diagram for Method Selection

method_selection start Analytical Goal goal1 Purity & Quantification start->goal1 goal2 Structural Elucidation start->goal2 goal3 Identity Confirmation start->goal3 method1 HPLC-UV goal1->method1 method2 NMR (¹H, ¹³C) goal2->method2 method3 FTIR goal2->method3 method4 Mass Spectrometry (MS) goal3->method4 method5 GC-MS goal3->method5

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Analysis of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 1-(Pyridin-2-yl)propane-1,3-diol. The document includes predicted spectral data, standardized experimental protocols, and visual workflows to guide researchers in the characterization of this and similar molecules.

Compound Overview

Structure: this compound Molecular Formula: C₈H₁₁NO₂[1] Molecular Weight: 153.18 g/mol [1]

The structural analysis of this compound is crucial for its identification, purity assessment, and further use in research and development. NMR and MS are primary techniques for the comprehensive characterization of its chemical structure.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established principles of NMR and mass spectrometry.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent, such as CDCl₃. These predictions are generated using computational models and are intended as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (Py)8.50 - 8.60Doublet (d)1H
H-4 (Py)7.65 - 7.75Triplet of doublets (td)1H
H-3 (Py)7.25 - 7.35Doublet (d)1H
H-5 (Py)7.15 - 7.25Triplet (t)1H
H-1' (CH-OH)4.80 - 4.90Triplet (t)1H
H-3' (CH₂-OH)3.80 - 3.90Triplet (t)2H
H-2' (CH₂)1.90 - 2.10Multiplet (m)2H
OH (alcoholic)Broad singletBroad (br s)2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Py)160.0 - 162.0
C-6 (Py)148.0 - 150.0
C-4 (Py)136.0 - 138.0
C-3 (Py)122.0 - 124.0
C-5 (Py)120.0 - 122.0
C-1' (CH-OH)72.0 - 74.0
C-3' (CH₂-OH)60.0 - 62.0
C-2' (CH₂)38.0 - 40.0
Predicted Mass Spectrometry Data

The following table outlines the predicted major fragments for this compound under Electron Ionization (EI) conditions. EI is a "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[2][3]

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/zProposed Fragment IonDescription
153[C₈H₁₁NO₂]⁺Molecular Ion (M⁺)
135[M - H₂O]⁺Loss of a water molecule
122[M - CH₂OH]⁺Loss of a hydroxymethyl radical
106[C₇H₈N]⁺Cleavage of the propanediol chain
94[C₅H₄NCH₂]⁺Pyridinylmethyl cation
78[C₅H₄N]⁺Pyridine radical cation

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of small organic molecules like this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Apply a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A higher number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC-MS or direct insertion probe MS system

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's guidelines.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to a standard value of 70 eV.[2][4]

    • Set the mass range for scanning (e.g., m/z 40-400).

  • Sample Introduction:

    • Using GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated on the GC column, and then introduced into the MS ion source.

    • Using a Direct Insertion Probe: Place a small amount of the sample on the probe tip, insert the probe into the vacuum lock, and gradually heat it to vaporize the sample directly into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum by scanning the specified mass range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns for structural confirmation.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Calibrate H->I J Integrate (1H) and Assign Peaks I->J K Structural Elucidation J->K

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Analysis_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution in Volatile Solvent C_ms Introduce Sample (GC or Probe) A_ms->C_ms B_ms Set MS Parameters (EI, 70 eV) B_ms->C_ms D_ms Acquire Mass Spectrum C_ms->D_ms E_ms Identify Molecular Ion Peak (M+) D_ms->E_ms F_ms Analyze Fragmentation Pattern E_ms->F_ms G_ms Compare with Predicted Data/Libraries F_ms->G_ms H_ms Structural Confirmation G_ms->H_ms

Caption: Workflow for Mass Spectrometric Analysis.

References

HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Purity Analysis of 1-(Pyridin-2-yl)propane-1,3-diol

Application Note

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and impurity profiling. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring sensitivity and reproducibility. Method validation parameters, presented with illustrative data, are outlined according to ICH guidelines to demonstrate the method's suitability for its intended purpose.

Chromatographic Conditions

A reverse-phase HPLC method was developed based on the hydrophilic nature of pyridine derivatives and the successful separation of similar compounds.[1][2] The conditions are optimized for the separation of the main analyte from potential impurities.

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0)
(20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 260 nm
Run Time 15 minutes

Note: The UV detection wavelength of 260 nm is selected based on the typical absorbance maxima of pyridine derivatives, which exhibit strong absorption in the 250-270 nm range due to π-π transitions of the aromatic ring.[3]*

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters for solvent and sample filtration

Solution Preparation

2.2.1 Mobile Phase Preparation (20mM Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 200 mL of Acetonitrile with 800 mL of the prepared phosphate buffer (20:80 v/v).

  • Degas the mobile phase by sonication or helium sparging before use.

2.2.2 Diluent Preparation Use the mobile phase as the diluent for preparing standard and sample solutions.

2.2.3 Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly. This is the standard stock solution.

  • Further dilute 10 mL of the stock solution to 100 mL with diluent to obtain a final concentration of 100 µg/mL.

2.2.4 Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • At the end of the sequence, wash the column with a higher proportion of organic solvent (e.g., 80% Acetonitrile) before storing it according to the manufacturer's guidelines.

Method Validation (Illustrative Data)

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5] The following tables present typical, illustrative data for guidance.

System Suitability

System suitability is evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20006500
%RSD of Peak Area (n=5) ≤ 2.0%0.8%
%RSD of Retention Time (n=5) ≤ 1.0%0.3%
Linearity

The linearity of the method is determined by analyzing a series of solutions at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
10120500
25301100
50602500
1001204800
1501806500
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy is assessed by spiking a placebo with the analyte at three different concentration levels.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120119.599.6%
Average Recovery 98.0% - 102.0% 99.9%
Precision

3.4.1 Repeatability (Intra-day Precision) Assay of six separate sample preparations on the same day.

Sample IDPurity (%)
199.85
299.91
399.79
499.88
599.95
699.82
Average 99.87
%RSD ≤ 2.0%
0.06%

3.4.2 Intermediate Precision (Inter-day Precision) Assay of six separate sample preparations on a different day by a different analyst.

Sample IDPurity (%)
199.82
299.89
399.75
499.86
599.91
699.78
Average 99.84
%RSD ≤ 2.0%
0.06%

Visualized Workflows

The following diagrams illustrate the key workflows for this analytical procedure.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase solutions Standard & Sample Solution Preparation reagents->solutions equilibration System Equilibration mobile_phase->equilibration system_suitability System Suitability (5x Standard) solutions->system_suitability sample_analysis Sample Analysis (2x Sample) solutions->sample_analysis equilibration->system_suitability system_suitability->sample_analysis integration Chromatogram Integration sample_analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Caption: Overall workflow for the HPLC purity analysis.

G cluster_standard Standard Preparation cluster_sample Sample Preparation weigh_std 1. Weigh ~10mg Reference Standard dissolve_std 2. Dissolve in 100mL Diluent (Stock) weigh_std->dissolve_std dilute_std 3. Dilute 10mL Stock to 100mL (Working) dissolve_std->dilute_std vial_std 4. Transfer to HPLC Vial dilute_std->vial_std weigh_sample 1. Weigh ~10mg Sample dissolve_sample 2. Dissolve in 100mL Diluent weigh_sample->dissolve_sample filter_sample 3. Filter with 0.45µm Syringe Filter dissolve_sample->filter_sample vial_sample 4. Transfer to HPLC Vial filter_sample->vial_sample

References

Application Notes and Protocols: The Use of 1-(Pyridin-2-yl)propane-1,3-diol in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 1-(Pyridin-2-yl)propane-1,3-diol as a key intermediate in the synthesis of novel compounds with potential therapeutic effects on the central nervous system (CNS). While direct synthesis of currently marketed neurological drugs from this specific precursor is not widely documented, its structural features make it an attractive starting material for the generation of diverse heterocyclic scaffolds known to possess significant neuropharmacological activity.

This document outlines a prospective synthetic pathway for the synthesis of a dihydropyridopyrimidine scaffold, discusses its potential neurological relevance, and provides detailed, adaptable experimental protocols.

Introduction

The pyridine moiety is a well-established pharmacophore present in numerous drugs targeting the central nervous system. Its ability to participate in hydrogen bonding and pi-stacking interactions makes it a valuable component for ligand-receptor binding. The compound this compound combines this privileged pyridine ring with a versatile 1,3-diol functional group, offering multiple reaction sites for the construction of more complex heterocyclic systems. This diol can be utilized as a key building block for creating libraries of compounds for neurological drug discovery programs.[1]

Proposed Synthetic Application: Synthesis of a Dihydropyridopyrimidine Scaffold

Based on established heterocyclic chemistry principles, this compound can serve as a precursor for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including potential neurotropic effects. The proposed synthetic scheme involves a one-pot cyclization reaction.

Experimental Workflow

G cluster_0 Synthesis of Dihydropyridopyrimidine Derivative Start This compound Reagents Urea or Thiourea Acid Catalyst (e.g., p-TSA) Reaction One-pot Cyclization (e.g., Microwave Irradiation) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Dihydropyrido[2,3-d]pyrimidine Derivative Purification->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis G cluster_0 GABA-A Receptor Signaling Pathway Drug Dihydropyridopyrimidine Derivative GABA_A GABA-A Receptor Drug->GABA_A Binds to allosteric site Cl_channel Chloride Ion Channel (Opens) GABA_A->Cl_channel GABA GABA GABA->GABA_A Binds to orthosteric site Cl_influx Chloride Ion Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Effect Anxiolytic/Sedative Effect Inhibition->Effect

References

Application Note: Protocols for the Reduction of Pyridyl Ketones to Diols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the reduction of pyridyl ketones to their corresponding diols. Two distinct methodologies are presented: a stereoselective asymmetric reduction of a pyridyl diketone and a general, non-selective reduction using sodium borohydride. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis of complex molecules containing pyridyl alcohol and diol moieties, which are common structural motifs in medicinal chemistry and materials science.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For pyridyl ketones, this reaction is of particular interest as the resulting chiral alcohols and diols are valuable building blocks for pharmaceuticals, agrochemicals, and chiral ligands in catalysis. The pyridine nitrogen atom can act as a coordinating site, influencing the stereochemical outcome of the reduction and the properties of the final product.

This application note details two reliable methods for the reduction of a pyridyl ketone to a diol:

  • Protocol 1: Autocatalytic Asymmetric Reduction of 2,6-Diacetylpyridine. This protocol describes a sophisticated method for producing an enantio-enriched C2-symmetric diol from a corresponding diketone. It employs a chiral diol catalyst in the presence of a Lewis acid.[1]

  • Protocol 2: General Reduction of a Pyridyl Diketone using Sodium Borohydride. This protocol outlines a straightforward, non-diastereoselective method for the complete reduction of a pyridyl diketone to a diol using a common and cost-effective reducing agent.[2]

Experimental Protocols

Protocol 1: Autocatalytic Asymmetric Reduction of 2,6-Diacetylpyridine to 2,6-bis(1-hydroxyethyl)pyridine

This protocol is based on the autocatalytic asymmetric reduction that yields an enantio-enriched C2-symmetric diol.[1] The reaction involves the reduction of two carbonyl groups to produce the diol, which, in its chiral form, also catalyzes the reaction.

Materials:

  • 2,6-Diacetylpyridine (starting material)

  • Chiral 2,6-bis(1-hydroxyethyl)pyridine (catalyst)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂) (Lewis acid)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) (reducing agent)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for quenching)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add 2,6-diacetylpyridine (1.0 eq), the chiral diol catalyst (0.1 eq), and Zn(OTf)₂ (1.1 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask via syringe to dissolve the solids.

  • Initiation of Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the borane dimethyl sulfide complex (2.5 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane reagent. (Caution: Hydrogen gas evolution).

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the diol.

  • Characterization: Analyze the purified diol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric and diastereomeric excess via chiral HPLC analysis.

Protocol 2: General Reduction of 2,6-Diacetylpyridine using Sodium Borohydride (NaBH₄)

This protocol describes a simple and efficient method for the reduction of a pyridyl diketone to a mixture of diol diastereomers using sodium borohydride.[2]

Materials:

  • 2,6-Diacetylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • Deionized water

  • Hydrochloric acid (1M, for pH adjustment)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve 2,6-diacetylpyridine (1.0 eq) in methanol or 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄) (2.5-3.0 eq) portion-wise to the solution. The addition should be slow to control the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Neutralization: Cool the flask in an ice bath again and slowly add deionized water to quench the excess NaBH₄. Carefully add 1M HCl to neutralize the mixture to a pH of ~7.

  • Workup: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude diol product. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

  • Characterization: Confirm the structure of the resulting diol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize the quantitative data for the described reduction protocols.

Table 1: Asymmetric Reduction of 2,6-Diacetylpyridine

Parameter Value Reference
Starting Material 2,6-Diacetylpyridine [1]
Reducing Agent BH₃·SMe₂ [1]
Catalyst Chiral 2,6-bis(1-hydroxyethyl)pyridine [1]
Lewis Acid Zn(OTf)₂ [1]
Solvent THF [1]
Conversion 90% [1]
Enantiomeric Excess (ee) 40% [1]

| Diastereomeric Excess (de) | 47% |[1] |

Table 2: General Reduction with Sodium Borohydride

Parameter Value Reference
Starting Material Pyridyl Ketone/Diketone [2]
Reducing Agent Sodium Borohydride (NaBH₄) [2]
Solvent Methanol or Ethanol [2]
Temperature 0 °C to Room Temperature [2]
Typical Yield >90% (mixture of diastereomers) General Knowledge

| Stereoselectivity | Low to None | General Knowledge |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the reduction of a pyridyl ketone to a diol, encompassing both protocols described.

G start_mat Pyridyl Ketone (Starting Material) reagents Select Protocol: 1. Asymmetric (Catalyst, Zn(OTf)₂, BH₃) 2. General (NaBH₄) start_mat->reagents reaction Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction reduction Reduction (Controlled Temperature) reaction->reduction monitoring Monitor Progress (TLC / HPLC) reduction->monitoring monitoring->reduction Incomplete quench Quench Reaction monitoring->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_prod Pyridyl Diol (Final Product) characterize->final_prod

Caption: General workflow for the reduction of a pyridyl ketone to a diol.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(Pyridin-2-yl)propane-1,3-diol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The compound shows poor mobility and significant streaking on silica gel TLC plates.

  • Question: My TLC analysis of the crude this compound using a standard ethyl acetate/hexane mobile phase shows the compound remaining at the baseline or streaking significantly. How can I improve the TLC separation to develop a column chromatography method?

  • Answer: This is a common issue for polar and basic compounds like pyridyl diols due to strong interactions with the acidic silica gel. Here are several strategies to address this:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and incrementally increase it.

    • Add a Basic Modifier: To reduce streaking caused by the basic pyridine nitrogen interacting with acidic silica, add a small amount of a basic modifier to your mobile phase. Good options include:

      • Ammonium hydroxide (add 0.5-2% of a 25% aqueous solution to your methanol portion).[1]

      • Triethylamine (Et3N) (add 0.5-1% to the total mobile phase volume).

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using alternative TLC plates for method development, which can then be translated to column chromatography:

      • Alumina (neutral or basic): Alumina is a good alternative to silica for basic compounds.[1]

      • Reverse-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the compound will elute faster with a higher proportion of the organic solvent.

Issue 2: The compound co-elutes with impurities during column chromatography.

  • Question: I am performing column chromatography on silica gel, but a persistent impurity is co-eluting with my desired this compound. How can I improve the separation?

  • Answer: Co-elution suggests that the selectivity of your chromatographic system is insufficient. Here are some troubleshooting steps:

    • Optimize the Mobile Phase:

      • Shallow Gradient: If you are using a gradient elution, make it shallower around the point where your compound elutes. This can increase the resolution between closely eluting compounds.

      • Change Solvent System: A different solvent system may alter the selectivity. For example, if you are using a DCM/MeOH system, you could try an ethyl acetate/ethanol system.

    • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase is a powerful way to alter selectivity.

      • Diol-bonded Silica: This stationary phase is specifically designed for the separation of polar compounds, particularly those with hydroxyl groups, and operates in normal phase mode. It can offer different selectivity compared to plain silica.

      • Amino-propylated Silica: This is another option for polar compounds and can be particularly effective for compounds with hydrogen bond donor capabilities.

    • Consider a Different Purification Technique: If chromatography is proving difficult, recrystallization may be a more effective method for removing the specific impurity.

Issue 3: Difficulty in achieving crystallization during recrystallization.

  • Question: I am attempting to purify my crude this compound by recrystallization, but I am struggling to get crystals to form, or the compound is "oiling out". What can I do?

  • Answer: Successful recrystallization relies on the proper choice of solvent and technique.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

      • Single Solvent Screening: Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating. Common solvents to try for polar compounds include ethanol, isopropanol, acetone, and ethyl acetate.[2]

      • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[3] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair for polar compounds is an alcohol (good solvent) and a nonpolar organic solvent like hexane or heptane (poor solvent).

    • Inducing Crystallization: If your solution is supersaturated but no crystals have formed, you can try the following:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.

      • Seeding: Add a tiny crystal of the pure compound to the solution.

      • Cooling: Ensure the solution is cooling slowly and undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the synthesis involves the reduction of a corresponding ketone or aldehyde, the starting material could be a significant impurity. If pyridine was used as a solvent or reagent, residual pyridine may be present.

Q2: What is a good starting point for a column chromatography mobile phase for this compound?

A2: A good starting point for silica gel column chromatography is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low concentration of MeOH (e.g., 99:1 DCM:MeOH) and gradually increase the polarity. Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase is also recommended to prevent streaking.

Q3: Can I use reverse-phase chromatography for this compound?

A3: Yes, reverse-phase chromatography is a viable option, especially if you are having trouble with normal-phase chromatography. You would use a C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol, typically with a buffer or modifier like formic acid or ammonium acetate to ensure good peak shape.

Q4: What are some suitable solvents for recrystallizing this compound?

A4: While the optimal solvent must be determined experimentally, good candidates to screen for a polar compound like this include:

  • Single solvents: Ethanol, isopropanol, ethyl acetate, or acetone.

  • Two-solvent systems: Ethyl acetate/hexane, ethanol/diethyl ether, or acetone/hexane.

Q5: My purified compound appears as a viscous oil instead of a solid. What should I do?

A5: this compound may exist as a viscous oil, especially if trace amounts of solvent are still present. Try drying the compound under high vacuum for an extended period. If it remains an oil, this may be its natural state at room temperature. Purity can be assessed by NMR and mass spectrometry.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Starting PurityTypical Final PurityExpected YieldKey AdvantagesKey Disadvantages
Recrystallization 85-95%>99%60-80%High purity achievable, scalable.Requires finding a suitable solvent system, potential for lower yield.
Silica Gel Chromatography 70-90%95-99%70-90%Good for removing a wide range of impurities.Can be challenging for this compound, potential for streaking and co-elution.
Diol Column Chromatography 70-90%>98%75-95%Excellent for polar compounds, often provides better separation than silica.More expensive stationary phase.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH with 0.5% Et3N).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.

    • Alternatively, for better resolution, "dry-load" the sample: dissolve the crude material in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH). A typical gradient might be from 2% to 10% MeOH in DCM.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve approximately 20-30 mg of the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent candidate.

    • If no single solvent is suitable, try a two-solvent system as described in the troubleshooting section.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture with stirring until the solid is completely dissolved.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

    • Allow the flask to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_analysis Initial Analysis cluster_purification Purification Method cluster_column Column Chromatography Details cluster_recrystallization Recrystallization Details cluster_final Final Product Crude Product Crude Product TLC_Analysis TLC Analysis Crude Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Streaking or Poor Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline Solid Stationary_Phase Select Stationary Phase (Silica, Alumina, Diol) Column_Chromatography->Stationary_Phase Solvent_Screen Solvent Screening Recrystallization->Solvent_Screen Mobile_Phase Develop Mobile Phase Stationary_Phase->Mobile_Phase Elution Elution & Fraction Collection Mobile_Phase->Elution Purity_Check Purity Analysis (TLC, NMR) Elution->Purity_Check Dissolution Dissolution & Cooling Solvent_Screen->Dissolution Isolation Crystal Isolation Dissolution->Isolation Isolation->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: A workflow diagram for the purification of crude this compound.

References

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Pyridin-2-yl)propane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Aldol Condensation Route: This involves the base-catalyzed condensation of 2-acetylpyridine with formaldehyde to yield 3-hydroxy-1-(pyridin-2-yl)propan-1-one, followed by the reduction of the ketone to the corresponding diol.

  • Grignard Reaction Route: This route utilizes the reaction of a 2-pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) with a suitable three-carbon electrophile, such as acrolein or a protected 3-hydroxypropanal derivative.

  • Reformatsky Reaction Route: This method involves the reaction of 2-pyridinecarboxaldehyde with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of zinc metal to form a β-hydroxy ester, which is subsequently reduced to the desired 1,3-diol.

Q2: What are the main challenges in synthesizing and purifying this compound?

A2: The main challenges include:

  • Controlling side reactions: Each synthetic route is prone to specific side reactions that can lower the yield and complicate purification.

  • Handling of sensitive reagents: The Grignard and Reformatsky routes involve moisture-sensitive reagents that require anhydrous reaction conditions.

  • Purification of the final product: As a polar diol containing a basic pyridine ring, this compound can be challenging to purify. It may require specialized chromatographic techniques or careful crystallization.[1][2][3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, is recommended. Staining with potassium permanganate or iodine can help visualize the spots.

Troubleshooting Guides

Below are detailed troubleshooting guides for the three main synthetic routes.

Route 1: Aldol Condensation and Reduction

This two-step approach first involves the formation of a β-hydroxy ketone, which is then reduced to the 1,3-diol.

Experimental Workflow

Aldol_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction A 2-Acetylpyridine + Formaldehyde C Reaction at Controlled Temperature A->C B Base Catalyst (e.g., NaOH, Na2CO3) in Solvent (e.g., Methanol/Water) B->C D Work-up and Isolation of 3-hydroxy-1-(pyridin-2-yl)propan-1-one C->D E 3-hydroxy-1-(pyridin-2-yl)propan-1-one D->E Intermediate G Reaction and Quenching E->G F Reducing Agent (e.g., NaBH4) in Solvent (e.g., Methanol) F->G H Purification of This compound G->H

Caption: Workflow for the Aldol Condensation and Reduction Route.

Troubleshooting Guide: Aldol Condensation
IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion of starting materials 1. Insufficiently basic catalyst.[5][6] 2. Low reaction temperature. 3. Inactive formaldehyde (e.g., polymerized paraformaldehyde).1. Use a stronger base (e.g., NaOH instead of Na₂CO₃). 2. Gradually increase the reaction temperature while monitoring for side products. 3. Use freshly prepared formaldehyde solution or a reliable source of paraformaldehyde.
Formation of multiple products (e.g., chalcone, Michael adducts) 1. High reaction temperature leading to dehydration (chalcone formation).[7] 2. High concentration of the enolate leading to Michael addition.[7] 3. "Domino" condensation reactions.[7]1. Maintain a lower reaction temperature (e.g., 0-25 °C). 2. Add the base slowly to a solution of 2-acetylpyridine and formaldehyde. 3. Use a milder base and shorter reaction times.
Low yield of the desired β-hydroxy ketone 1. Competing side reactions. 2. Reversibility of the aldol addition.[8]1. Optimize reaction conditions (temperature, base, reaction time) to favor the desired product. 2. Use a stoichiometric amount of a stronger base to drive the reaction forward.
Troubleshooting Guide: Reduction of β-Hydroxy Ketone
IssuePossible Cause(s)Recommended Solution(s)
Incomplete reduction 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent (e.g., NaBH₄ exposed to moisture).1. Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 eq). 2. Use fresh, anhydrous reducing agent.
Formation of byproducts 1. Over-reduction of the pyridine ring (less common with NaBH₄). 2. Chelation-controlled vs. non-chelation-controlled reduction leading to diastereomers.[9][10][11][12][13]1. Use a milder reducing agent if over-reduction is observed. 2. For diastereoselective reduction, consider using a directing group or a specialized reducing agent.[9][11]
Difficult purification 1. Presence of unreacted starting material and the diol product.1. Ensure complete reduction by TLC monitoring before work-up. 2. Use column chromatography with a polar eluent system (e.g., DCM/MeOH with a small amount of triethylamine to prevent streaking).

Route 2: Grignard Reaction

This route involves the formation of a 2-pyridyl Grignard reagent, which then reacts with a suitable C3 electrophile.

Experimental Workflow

Grignard_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Electrophile cluster_step3 Step 3: Purification A 2-Bromopyridine + Mg turnings C Initiation and Formation of 2-Pyridylmagnesium Bromide A->C B Anhydrous Ether (e.g., THF) B->C D 2-Pyridylmagnesium Bromide F Reaction at Low Temperature D->F E Electrophile (e.g., Acrolein) E->F G Aqueous Work-up F->G H Crude Product I Purification (e.g., Chromatography) H->I J This compound I->J

Caption: Workflow for the Grignard Reaction Route.

Troubleshooting Guide: Grignard Reaction
IssuePossible Cause(s)Recommended Solution(s)
Failure to form the Grignard reagent 1. Presence of moisture in glassware, solvent, or on magnesium turnings.[14] 2. Inactive magnesium surface.1. Thoroughly dry all glassware in an oven. Use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Low yield of the Grignard reagent 1. Competing Wurtz coupling to form 2,2'-bipyridine.1. Add the 2-bromopyridine solution slowly to the magnesium turnings to maintain a low concentration of the halide.
Low yield of the desired diol 1. 1,4-conjugate addition to acrolein instead of 1,2-addition. 2. Polymerization of acrolein. 3. Reaction of the Grignard reagent with the aldehyde proton (if present).1. Use a Lewis acid such as CeCl₃ to promote 1,2-addition. 2. Add the Grignard reagent to a cooled solution of acrolein. Use freshly distilled acrolein. 3. Use a protected aldehyde, such as 3,3-diethoxy-1-propanal, followed by acidic workup to deprotect.

Route 3: Reformatsky Reaction and Reduction

This pathway involves the formation of a β-hydroxy ester from 2-pyridinecarboxaldehyde, which is then reduced to the 1,3-diol.

Experimental Workflow

Reformatsky_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Reduction A 2-Pyridinecarboxaldehyde + Ethyl Bromoacetate C Reaction in Anhydrous Solvent (e.g., THF) A->C B Activated Zinc B->C D Work-up and Isolation of β-Hydroxy Ester C->D E β-Hydroxy Ester D->E Intermediate G Reaction and Careful Quenching E->G F Reducing Agent (e.g., LiAlH4) in Anhydrous Ether F->G H Purification of This compound G->H

Caption: Workflow for the Reformatsky Reaction and Reduction Route.

Troubleshooting Guide: Reformatsky Reaction and Reduction
IssuePossible Cause(s)Recommended Solution(s)
Reformatsky reaction does not initiate 1. Inactive zinc.[15] 2. Presence of moisture.1. Activate zinc with a small amount of iodine, by washing with dilute HCl, or by using a Zn-Cu couple.[15][16] 2. Ensure all reagents and solvents are anhydrous.
Low yield of β-hydroxy ester 1. Competing side reactions of the organozinc reagent.1. Add the aldehyde to the pre-formed organozinc reagent at low temperature.
Incomplete reduction of the ester 1. Insufficient LiAlH₄.[17][18] 2. Deactivated LiAlH₄.1. Use at least 2 equivalents of LiAlH₄ to reduce both the ester and deprotonate the hydroxyl group. 2. Use fresh, anhydrous LiAlH₄.
Complex product mixture after reduction 1. Reduction of the pyridine ring by LiAlH₄.1. Perform the reaction at low temperature (e.g., 0 °C) and monitor carefully. Consider using a milder reducing agent if this is a persistent issue, although this may not reduce the ester.

Data Presentation

Table 1: Comparison of Synthetic Routes
Synthetic RouteKey ReagentsTypical YieldsAdvantagesDisadvantages
Aldol Condensation & Reduction 2-Acetylpyridine, Formaldehyde, Base, NaBH₄Moderate to GoodReadily available starting materials; milder reaction conditions for the reduction step.Potential for multiple side products in the aldol step; may require careful optimization.[7]
Grignard Reaction 2-Bromopyridine, Mg, AcroleinVariableDirect C-C bond formation.Requires strictly anhydrous conditions; Grignard reagent can be difficult to form and prone to side reactions.[19][20]
Reformatsky Reaction & Reduction 2-Pyridinecarboxaldehyde, Ethyl bromoacetate, Zn, LiAlH₄Moderate to GoodGenerally good yields for the Reformatsky step; less basic than Grignard reagents.[16][21][22]Requires a strong, less selective reducing agent (LiAlH₄) for the ester reduction, which can be hazardous.[17][18]
Table 2: Recommended Purification Methods
MethodDescriptionSuitable For
Column Chromatography Silica gel with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with increasing polarity). A small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing.Isolating the product from starting materials and non-polar byproducts.
Crystallization The crude product can be dissolved in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and allowed to cool slowly. A co-solvent system (e.g., ethanol/ether) may also be effective.[2][3][4][23]Final purification of the product after chromatography to obtain a crystalline solid.
pH-Zone-Refining Counter-Current Chromatography An advanced liquid-liquid chromatography technique that separates compounds based on their pKa values.[1]Separation of polar, ionizable compounds like pyridine derivatives from complex mixtures.[1]

References

Common side products in the synthesis of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-2-yl)propane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most probable synthetic route involves the base-catalyzed aldol condensation of 2-picoline with two equivalents of formaldehyde. The reaction proceeds through the initial formation of 2-pyridine ethanol, which then reacts with a second equivalent of formaldehyde to yield the desired this compound.

Q2: What are the potential side products in this synthesis?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • 2-Vinylpyridine: Formed by the dehydration of the intermediate, 2-pyridine ethanol.

  • Over-alkylation products: Reaction of the diol product with additional formaldehyde molecules.

  • Cannizzaro and Tishchenko reaction products of formaldehyde: In the presence of a strong base, formaldehyde can undergo self-condensation to form formate and methanol (Cannizzaro reaction) or methyl formate (Tishchenko reaction).[1][2][3]

  • Unreacted 2-picoline: Incomplete reaction will leave the starting material as an impurity.

  • 2-Pyridine ethanol: Incomplete reaction with the second equivalent of formaldehyde.

Q3: How can I minimize the formation of 2-vinylpyridine?

A3: The formation of 2-vinylpyridine is a result of dehydration, which is often promoted by high temperatures. To minimize this side product, it is crucial to maintain careful temperature control throughout the reaction. Running the reaction at the lowest effective temperature is recommended.

Q4: What are the best practices for purifying this compound?

A4: Due to the polar nature of the diol, purification can be challenging. Column chromatography on silica gel or alumina is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol, is often effective. It is also important to neutralize the reaction mixture before work-up to remove any basic catalyst, which can interfere with the purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired diol - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of formaldehyde. - Formation of multiple side products.- Increase the reaction time or temperature cautiously. - Optimize the temperature to favor diol formation over side reactions. - Ensure a molar ratio of at least 2:1 of formaldehyde to 2-picoline is used. - Refer to the side product minimization strategies below.
High percentage of 2-vinylpyridine in the product mixture - Reaction temperature is too high, causing dehydration of the intermediate.- Lower the reaction temperature. - Consider a two-step process where 2-pyridine ethanol is first synthesized at a lower temperature, followed by the addition of the second equivalent of formaldehyde.
Presence of significant amounts of unreacted 2-picoline - Insufficient reaction time or temperature. - Inefficient catalyst.- Increase reaction time and/or temperature. - Screen different bases (e.g., NaOH, KOH, organic bases) and catalyst concentrations.
Formation of a complex mixture of unidentified byproducts - Over-alkylation due to excess formaldehyde or prolonged reaction time at high temperatures. - Degradation of starting materials or product. - Cannizzaro/Tishchenko reactions of formaldehyde.- Use a stoichiometric amount of formaldehyde (2 equivalents). - Monitor the reaction progress by TLC or GC to avoid prolonged reaction times. - Lower the reaction temperature. - Consider using a milder base.
Difficulty in isolating the product during work-up - The product is highly soluble in the aqueous phase. - Emulsion formation during extraction.- Use a continuous liquid-liquid extractor for efficient extraction with an organic solvent. - Add brine to the aqueous layer to break emulsions. - Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

General Procedure for the Synthesis of this compound (Illustrative)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-picoline and a suitable solvent (e.g., ethanol or water).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Formaldehyde Addition: Heat the mixture to a controlled temperature (e.g., 50-70 °C). Add a 37% aqueous solution of formaldehyde dropwise to the reaction mixture over a period of 1-2 hours. A molar ratio of 2-picoline to formaldehyde of 1:2.2 should be used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway 2-Picoline 2-Picoline Intermediate 2-Pyridine ethanol 2-Picoline->Intermediate Base catalyst Formaldehyde_1 Formaldehyde (1 eq.) Formaldehyde_1->Intermediate Product This compound Intermediate->Product Base catalyst Side_Product_1 2-Vinylpyridine Intermediate->Side_Product_1 Dehydration (High Temp) Formaldehyde_2 Formaldehyde (1 eq.) Formaldehyde_2->Product

Caption: Synthetic pathway for this compound and a key side product.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction of 2-Picoline with Formaldehyde Start->Reaction Analysis Analyze Product Mixture (TLC, GC, NMR) Reaction->Analysis Low_Yield Low Yield? Analysis->Low_Yield High_Vinylpyridine High 2-Vinylpyridine? Low_Yield->High_Vinylpyridine No Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Yes Unreacted_Picoline Unreacted 2-Picoline? High_Vinylpyridine->Unreacted_Picoline No High_Vinylpyridine->Optimize_Temp Yes Increase_Time_Temp Increase Time/Temp Unreacted_Picoline->Increase_Time_Temp Yes Purification Purification Unreacted_Picoline->Purification No Check_Stoichiometry Check Stoichiometry Optimize_Temp->Check_Stoichiometry Check_Stoichiometry->Reaction Increase_Time_Temp->Reaction

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Stability of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(Pyridin-2-yl)propane-1,3-diol in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that might be susceptible to degradation?

A1: The primary sites of potential degradation are the pyridine ring and the two hydroxyl groups (one primary and one secondary alcohol). The pyridine nitrogen can be oxidized or protonated depending on the pH, which can affect the overall stability of the molecule. The alcohol groups are susceptible to oxidation.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, aprotic and neutral solvents are recommended for storage to minimize degradation. Solvents such as acetonitrile, tetrahydrofuran (THF), and ethyl acetate are often suitable. The stability in protic solvents like water, methanol, and ethanol can be pH-dependent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pyridine ring is basic and will be protonated under acidic conditions. This can change the electronic properties of the molecule and potentially influence its stability. In strongly acidic or basic solutions, hydrolysis of the compound or side reactions may be accelerated. It is crucial to determine the stability profile across a range of pH values if the compound is to be used in aqueous media.

Q4: Is this compound sensitive to light?

A4: Pyridine and its derivatives can be susceptible to photodegradation.[1] It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize the risk of photolytic degradation.

Q5: What are the likely degradation products of this compound?

A5: Potential degradation products could arise from the oxidation of the alcohol groups. The secondary alcohol could be oxidized to a ketone, and the primary alcohol could be oxidized to an aldehyde or a carboxylic acid.[2][3] The pyridine ring could be oxidized to a pyridine N-oxide.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution turns yellow or brown over time. Oxidation of the compound. This can be accelerated by air, light, or the presence of metal ions.Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light. Consider adding a small amount of an antioxidant like BHT if compatible with your experimental system.
Precipitate forms in the solution upon storage. The compound may have limited solubility or may be degrading to a less soluble product. The solvent may be evaporating.Ensure the storage container is tightly sealed. Store at the recommended temperature (typically 2-8°C for solutions, though this should be experimentally determined). If precipitation persists, consider using a different solvent or a co-solvent system to improve solubility.
Loss of compound potency or unexpected results in assays. Chemical degradation of the compound.Perform a stability study to determine the rate of degradation in your chosen solvent and storage conditions. Prepare fresh solutions before use. Use a validated analytical method, such as HPLC, to check the purity of the solution before each experiment.
Inconsistent results between experiments. Variability in solution preparation or storage. Degradation may be occurring at different rates.Standardize your solution preparation and storage protocols. Always use fresh, high-purity solvents. Confirm the identity and purity of the compound before preparing stock solutions.

Stability Data Summary

Stress Condition Solvent Concentration Duration Temperature % Degradation Major Degradation Products Identified
Acid Hydrolysis (0.1 M HCl) Water/Acetonitrile (1:1)1 mg/mL24 h60°C
Base Hydrolysis (0.1 M NaOH) Water/Acetonitrile (1:1)1 mg/mL24 h60°C
Oxidative (3% H₂O₂) Water/Acetonitrile (1:1)1 mg/mL24 hRoom Temp
Thermal Acetonitrile1 mg/mL72 h80°C
Photolytic (ICH Q1B) Acetonitrile1 mg/mLAs per ICH Q1BRoom Temp

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.

  • Photostability: Expose a clear vial of the stock solution to light conditions as specified in ICH guideline Q1B. Wrap a control sample in aluminum foil and store it under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation of the parent compound.

  • A mass balance should be performed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation (% Degradation, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation Products parent This compound ketone 1-(Pyridin-2-yl)-1-oxopropane-3-ol (Ketone) parent->ketone Oxidation of secondary alcohol aldehyde 3-Hydroxy-3-(pyridin-2-yl)propanal (Aldehyde) parent->aldehyde Oxidation of primary alcohol n_oxide 1-(1-Oxidopyridin-1-ium-2-yl)propane-1,3-diol (N-Oxide) parent->n_oxide Oxidation of Pyridine N acid 3-Hydroxy-3-(pyridin-2-yl)propanoic acid (Carboxylic Acid) aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Optimal storage conditions for 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for experiments involving 1-(Pyridin-2-yl)propane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on supplier recommendations for this and structurally similar compounds, the optimal storage conditions are in a tightly sealed container, protected from moisture, at a temperature of 2-8°C.[1] Storing the compound in a dry, refrigerated environment is crucial for maintaining its stability.

Q2: Is this compound sensitive to light?

Q3: Is this compound hygroscopic?

A3: Compounds containing multiple hydroxyl groups, such as diols, often exhibit hygroscopic properties, meaning they can absorb moisture from the atmosphere.[2][3][4] It is crucial to store this compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture, for instance, by working in a glove box or using a desiccator.

Q4: What is the recommended solvent for dissolving this compound?

A4: The solubility of this compound will depend on the specific application. Generally, its structure suggests it would be soluble in polar protic solvents such as ethanol and methanol, and potentially in water. For specific experiments, it is always best to perform a small-scale solubility test.

Q5: What are the known incompatibilities of this compound?

A5: While specific incompatibility studies for this compound are not extensively documented, based on its chemical structure, it should be considered incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. The pyridine nitrogen can act as a base and react with acids, while the hydroxyl groups can be susceptible to oxidation and esterification.

Data Presentation: Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CRecommended by suppliers for stability.[1]
Atmosphere Sealed in a dry environmentDiol groups can be hygroscopic.[2][3][4]
Light Protect from light (e.g., amber vial)Pyridine derivatives can be light-sensitive.
Container Tightly sealed, inert material (e.g., glass)To prevent moisture uptake and potential reactions.

Troubleshooting Guide

Issue 1: I observe a discoloration (e.g., yellowing) of my solid sample or solution over time.

  • Question: What could be causing the discoloration of my compound?

  • Answer: Discoloration can be an indication of degradation. Pyridine diols have been observed to undergo chemical transformations in solution, leading to the formation of colored pigments.[5] This could be due to oxidation of the pyridine ring or other degradation pathways. Ensure the compound has been stored protected from light and in an inert atmosphere if possible. If the discoloration is observed in solution, it may be due to solvent impurities or reaction with the solvent itself. It is advisable to use high-purity, degassed solvents.

Issue 2: My experimental results are inconsistent, suggesting the compound may be degrading.

  • Question: How can I assess the stability of my this compound sample?

  • Answer: To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample over time. A decrease in the main peak area and the appearance of new peaks would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.

Issue 3: I am having difficulty dissolving the compound completely.

  • Question: What should I do if my this compound is not dissolving as expected?

  • Answer: First, ensure that you are using an appropriate solvent. If you are using a solvent in which it should be soluble, incomplete dissolution could be due to the presence of insoluble impurities or polymerization. Gentle warming or sonication may aid dissolution. If the problem persists, it may be necessary to purify the compound.

Experimental Protocols & Workflows

Logical Workflow for Investigating Compound Instability

If you suspect that your sample of this compound is unstable, the following workflow can help you identify the cause and take corrective action.

instability_workflow Troubleshooting Workflow for Compound Instability start Suspected Compound Instability (e.g., discoloration, inconsistent results) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Sealed & Dry? - Protected from Light? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_not_ok Incorrect Storage check_storage->storage_not_ok No analyze_purity Analyze Sample Purity (e.g., HPLC, NMR) storage_ok->analyze_purity correct_storage Correct Storage Conditions and Procure New Sample storage_not_ok->correct_storage end_ok Proceed with Experiment correct_storage->end_ok purity_high High Purity analyze_purity->purity_high >95% purity_low Low Purity / Degradation Products analyze_purity->purity_low <95% investigate_experimental Investigate Experimental Parameters: - Solvent Purity - Reaction Conditions - Incompatible Reagents purity_high->investigate_experimental purify_sample Purify Sample (e.g., chromatography) purity_low->purify_sample end_remediate Remediate Experimental Conditions or Purify investigate_experimental->end_remediate purify_sample->end_remediate end_remediate->end_ok

Caption: Troubleshooting workflow for instability of this compound.

References

Technical Support Center: Crystallization of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of 1-(Pyridin-2-yl)propane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs address specific experimental issues to help you achieve high-purity crystals efficiently.

Compound Data Sheet

This compound is a polar molecule, a characteristic that significantly influences its solubility and crystallization behavior. Understanding its properties is the first step in developing a successful crystallization protocol.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 213248-46-5[1]
Topological Polar Surface Area (TPSA) 53.35 Ų[1]
LogP (octanol-water partition coeff.) 0.4974[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Storage Recommendation Sealed in dry, 2-8°C[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: What is a good starting point for selecting a crystallization solvent?

A1: The principle of "like dissolves like" is the best starting point.[2] Given that this compound is a polar compound with multiple hydrogen bond donors and acceptors, polar solvents are the most suitable choice.[3]

  • Recommended Screening Solvents: Begin with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents such as ethyl acetate and acetonitrile.

  • Solvent Testing: Test solubility by adding a few crystals of your crude compound to a small amount of solvent at room temperature.[2] An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[4] If the compound dissolves immediately at room temperature, the solvent is likely too good, which will result in low recovery.[2]

Q2: My compound is not crystallizing, and the solution remains clear even after cooling. What should I do?

A2: This is a common issue that typically indicates the solution is not supersaturated, often because too much solvent was used.[5][6]

  • Step 1: Induce Crystallization. First, try to initiate crystal formation. Gently scratch the inner wall of the flask with a glass stirring rod just below the solvent surface.[3][7] The microscopic scratches can provide nucleation sites for crystal growth.[7] If you have a pure crystal, "seeding" the solution with a tiny speck can also initiate crystallization.[3][7]

  • Step 2: Reduce Solvent Volume. If induction methods fail, the most probable cause is excessive solvent.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume).[3][6] Allow the concentrated solution to cool slowly again.

  • Step 3: Add an Anti-Solvent. If working with a single solvent system is challenging, consider a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow it to cool slowly.[8]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This often happens when a solution is cooled too quickly or is too concentrated, causing the solute to come out of solution at a temperature above its melting point.[4][5]

  • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20%) to lower the saturation point, then allow the solution to cool much more slowly.[5]

  • Solution 2: Ensure Slow Cooling. Rapid cooling is a primary cause of oiling out.[11] Once the solution is heated, cover it and allow it to cool to room temperature on a surface that does not draw heat away quickly (e.g., on a wood block or paper towels).[6] Do not disturb the flask during this process.[12]

  • Solution 3: Change Solvents. If the problem persists, the boiling point of your solvent might be too close to or higher than the melting point of your compound.[4] Select a solvent with a lower boiling point.

Q4: The crystals formed instantly as a fine powder. What does this mean, and how can I get better crystals?

A4: This phenomenon, known as "crashing out," is caused by rapid crystallization from a highly supersaturated solution.[6] While it produces a solid, the fast formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6]

  • To obtain better crystals: The solution is to slow down the crystallization process. Reheat the flask to redissolve the solid, add more solvent to reduce the supersaturation level, and ensure the solution cools slowly and without disturbance.[6] An ideal crystallization should see crystals begin to form over 5-20 minutes, not instantly.[6]

Q5: The yield of my crystallization is very low. How can I improve it?

A5: A poor yield is most often caused by using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[6]

  • Check the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and test it. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of your compound remains in solution.[6]

  • Recover More Product: If there is a lot of product left, you can recover it by boiling off some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Solvent Volume: In future attempts, be meticulous about adding the minimum amount of hot solvent required to fully dissolve the crude solid.

Q6: I'm struggling with common solvents. What advanced techniques can I try?

A6: For highly polar or otherwise difficult-to-crystallize compounds, more advanced methods may be necessary.

  • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent."[13] Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting the growth of high-quality crystals.[13]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a dense, "good" solvent in a narrow container like a test tube or graduated cylinder.[13] Crystals will slowly form at the interface between the two solvents.

  • Solvothermal Crystallization: For compounds that are very insoluble, crystallization can sometimes be achieved by heating a suspension of the compound in a solvent (e.g., methanol or ethanol) in a sealed vessel (autoclave) to high temperatures (120-160°C).[14] This increases solubility and can promote crystal growth upon cooling. This method requires specialized equipment and safety precautions.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolve the Solute: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of your chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[2]

  • Decolorize (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallize: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[3]

  • Collect and Wash: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]

  • Dry: Leave the crystals in the funnel with the vacuum running for several minutes to air-dry them.[3] For final drying, transfer the crystals to a watch glass and let them dry in a well-ventilated area or a desiccator.

Protocol 2: Vapor Diffusion Crystallization

  • Prepare the Solution: Dissolve 5-10 mg of the compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., ethanol) in a small vial (e.g., a 2 mL vial).

  • Set Up the System: Place this inner vial into a larger vessel (e.g., a 20 mL beaker or a small jar) that contains 1-2 mL of a volatile "anti-solvent" (e.g., diethyl ether or hexane).[13] The level of the anti-solvent should be below the top of the inner vial.

  • Seal and Wait: Seal the outer vessel tightly with a cap or parafilm and leave it undisturbed in a location with a stable temperature.

  • Monitor: Over several hours to days, the anti-solvent will vaporize and diffuse into the solution in the inner vial, causing crystals to slowly form.

Visual Troubleshooting Guides

The following diagrams illustrate common experimental workflows and troubleshooting logic.

G General Crystallization Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Slowly & Undisturbed hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q induce Induce Crystallization (Scratch / Seed) crystals_q->induce No collect Collect Crystals (Vacuum Filtration) crystals_q->collect Yes induce->cool Re-cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A standard workflow for purifying a solid compound via recrystallization.

G Troubleshooting: 'Oiling Out' start Problem: Compound 'Oiled Out' reheat 1. Reheat to Redissolve Oil start->reheat add_solvent 2. Add More Solvent (10-20% extra) reheat->add_solvent slow_cool 3. Cool Very Slowly (Insulate Flask) add_solvent->slow_cool check_result Did it Oil Out Again? slow_cool->check_result success Success: Crystals Form check_result->success No change_solvent Try a Different Solvent (Lower Boiling Point) check_result->change_solvent Yes recover Recover Crude Solid (Rotovap) change_solvent->recover G Troubleshooting: No Crystals Form start Problem: Solution is Clear After Cooling scratch 1. Try Scratching Flask with Glass Rod start->scratch check1 Crystals Formed? scratch->check1 seed 2. Add a Seed Crystal check1->seed No success Success! check1->success Yes check2 Crystals Formed? seed->check2 concentrate 3. Too Much Solvent Likely. Reduce Volume by Boiling. check2->concentrate No check2->success Yes recool Re-cool Slowly concentrate->recool check3 Crystals Formed? recool->check3 restart Recover Crude Solid and Restart with a Different Solvent System check3->restart No check3->success Yes

References

Technical Support Center: Purification of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-yl)propane-1,3-diol. The information provided aims to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. A frequent synthesis method is the aldol condensation of 2-acetylpyridine with formaldehyde. In this case, common impurities include:

  • Unreacted 2-acetylpyridine: The starting material may not have fully reacted.

  • Aldol condensation side products: The reaction can sometimes lead to the formation of other condensation products.[1]

  • Polymeric materials: Formaldehyde can polymerize under certain conditions.

Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of the presence of impurities. Even small amounts of residual starting materials or side products can disrupt the crystal lattice of the diol, leading to these observations. Further purification is recommended.

Q3: I am having trouble separating this compound from a very polar impurity. What chromatographic conditions should I try?

A3: For highly polar impurities, you can modify your chromatographic method. Consider using a more polar mobile phase for normal-phase chromatography or switching to reverse-phase chromatography. For challenging separations of pyridine derivatives, specialized columns designed to minimize interactions with the basic nitrogen atom can be beneficial.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective purification method if a suitable solvent is identified. The ideal solvent should dissolve the diol well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at room temperature. A solvent screen is necessary to determine the optimal solvent or solvent mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks in HPLC Analysis - Interaction of the pyridine nitrogen with residual silanol groups on the silica-based column.- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the pyridine ring.
Co-elution of Impurities with the Product in Column Chromatography - Insufficient resolution of the chromatographic system.- Inappropriate solvent system.- Optimize the solvent gradient. A shallower gradient can improve separation.- Try a different stationary phase (e.g., alumina instead of silica gel).- Consider using a different chromatographic technique, such as preparative HPLC.
Low Yield After Purification - Loss of product during extraction or transfer steps.- Product remains dissolved in the mother liquor after recrystallization.- Decomposition of the product on the stationary phase during chromatography.- Ensure efficient extraction by performing multiple extractions with a suitable solvent.- Minimize the amount of solvent used for recrystallization and cool the solution thoroughly to maximize crystal formation.- Use a less acidic or basic stationary phase if product degradation is suspected.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent or add the anti-solvent more slowly while vigorously stirring.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common gradient could be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound. A similar procedure using flash chromatography with ethyl acetate as the eluent has been reported for a related compound.[2]

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and must be determined experimentally.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Purification Data for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Column Chromatography85>9875
Recrystallization90>9985

Note: These are example values and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_cc Column Chromatography cluster_recryst Recrystallization cluster_analysis Analysis cluster_product Final Product start Crude This compound cc Column Chromatography (Silica Gel) start->cc Option 1 recryst Recrystallization (e.g., Ethyl Acetate/Hexane) start->recryst Option 2 elution Gradient Elution (Hexane/Ethyl Acetate) cc->elution fractions Fraction Collection & TLC Analysis elution->fractions analysis Purity Analysis (HPLC, NMR, Melting Point) fractions->analysis cooling Cooling & Crystallization recryst->cooling filtration Filtration & Drying cooling->filtration filtration->analysis end Pure This compound analysis->end

Caption: Purification workflow for this compound.

Logical Relationship of Impurities and Purification Steps

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods crude Crude Product (with impurities) start_mat Unreacted 2-Acetylpyridine side_prod Aldol Side-products polar_imp Polar Impurities cc Column Chromatography start_mat->cc Separated by polarity side_prod->cc Separated by polarity extraction Liquid-Liquid Extraction polar_imp->extraction Removed by washing pure Pure Product cc->pure recryst Recrystallization recryst->pure extraction->crude Pre-purification step

Caption: Relationship between impurities and purification methods.

References

Optimization of reaction conditions for pyridyl diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridyl diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing pyridyl diols?

A1: Common starting materials include lutidines (dimethylpyridines), which can be oxidized and subsequently reduced to form pyridinedimethanols. For instance, 2,6-lutidine is a frequent precursor for 2,6-pyridinedimethanol.[1][2] Another approach involves the deprotection of alkoxy-pyridinol derivatives to yield pyridine-diols.[3]

Q2: What are the typical reagents used for the conversion of lutidines to pyridinedimethanols?

A2: A two-step process is common. First, an oxidizing agent like potassium permanganate (KMnO₄) is used to convert the methyl groups of lutidine to carboxylic acids, forming pyridinedicarboxylic acid.[1] Subsequently, a reducing agent is employed to reduce the dicarboxylic acid to the diol. A common reducing system is sodium borohydride (NaBH₄) in combination with iodine.[1] Alternatively, direct hydrolysis of di-substituted pyridines, such as 2,6-dibromomethylpyridine, using a base like sodium hydroxide can also yield the corresponding diol.[4][5]

Q3: I am observing low yields in my pyridyl diol synthesis. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete oxidation: Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Reaction temperature and time are also critical; for KMnO₄ oxidation of 2,6-lutidine, maintaining a temperature between 60-100°C for 2-10 hours is recommended.[1]

  • Inefficient reduction: The choice and handling of the reducing agent are crucial. For NaBH₄/I₂ systems, the reaction is typically performed at a low temperature (e.g., -5°C to 0°C) initially, followed by a gradual warm-up to room temperature.[1] Ensure anhydrous conditions if required by the specific reducing agent.

  • Side reactions: The formation of byproducts can significantly lower the yield of the desired diol. See the troubleshooting guide below for more details on common side reactions.

  • Purification losses: Pyridyl diols can be polar and may require specific purification techniques to minimize loss.

Q4: How can I purify my synthesized pyridyl diol?

A4: Purification strategies depend on the properties of the specific pyridyl diol and the impurities present. Common methods include:

  • Column chromatography: Silica gel chromatography is frequently used to separate the diol from non-polar impurities.[3]

  • Recrystallization: This can be an effective method for obtaining high-purity crystalline pyridyl diols.

  • Acid/base extraction: This technique can be useful for separating the amphoteric pyridyl diol from non-ionizable impurities.[6]

  • Distillation: For volatile diols, distillation under reduced pressure can be a viable purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction stalls or is incomplete 1. Poor quality of reagents: Degradation of oxidizing or reducing agents. 2. Insufficient reaction time or temperature. 3. Presence of moisture in reactions requiring anhydrous conditions. 1. Use fresh, high-purity reagents. 2. Optimize reaction time and temperature based on literature procedures or systematic screening. Monitor the reaction progress using TLC or LC-MS. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products (byproducts) 1. Over-oxidation or incomplete reduction: Formation of aldehydes, carboxylic acids, or mono-alcohols. 2. Tautomerization: Pyridine-diols can exist in equilibrium with their pyridin-one tautomers.[3] 3. Polymerization or decomposition: Especially under harsh reaction conditions (e.g., high temperatures, strong acids/bases).1. Carefully control the stoichiometry of the reagents and the reaction conditions (temperature, addition rate). 2. The tautomeric equilibrium is influenced by solvent and pH. Characterization by NMR and X-ray crystallography can confirm the tautomeric form.[3] 3. Employ milder reaction conditions. Consider the use of protecting groups if sensitive functionalities are present.
Difficulty in isolating the product 1. High water solubility of the diol. 2. Formation of a stable emulsion during workup. 3. Product is an oil instead of a solid. 1. After quenching the reaction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the diol and improve extraction efficiency. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.[4] 2. Break the emulsion by adding brine or by filtering the mixture through a pad of celite. 3. Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system. If it remains an oil, purification by column chromatography is recommended.

Data Presentation

Table 1: Optimized Reaction Conditions for 2,6-Pyridinedimethanol Synthesis

Starting Material Oxidizing Agent Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
2,6-LutidineKMnO₄-Water60-1002-10-[1]
2,6-Pyridinedicarboxylic acid-NaBH₄ / I₂THF-5 to RT1.572[1]
Dimethyl 2,6-pyridinedicarboxylate-NaBH₄Methanol0-201696[4]
2,6-Dibromomethylpyridine- (Hydrolysis)NaOHEthanol/WaterReflux588.6[4][5]

Table 2: Deprotection Methods for the Synthesis of Pyridine-3,4-diols

Protected Pyridine Derivative Protecting Group Deprotection Reagent Solvent Yield (%) Reference
Benzyl-protected pyridinolBenzylH₂, Pd/CMethanol74[3]
Methoxy-pyridinolMethylBBr₃-Excellent[7]
(2-trimethylsilyl)ethyl-protected pyridinol(2-trimethylsilyl)ethylTFA-Good[3]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Pyridinedimethanol from 2,6-Lutidine[1]

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

  • In a four-necked flask, mix commercially available 2,6-lutidine with a specific amount of water.

  • While stirring, add a measured quantity of potassium permanganate in batches.

  • Maintain the reaction temperature between 60-100°C for 2-10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove insoluble materials.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid solid.

Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to 2,6-Pyridinedimethanol

  • In a three-necked flask, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in tetrahydrofuran (THF).

  • Cool the mixture to -5°C in an ice-salt bath.

  • Add sodium borohydride (NaBH₄) (2 equivalents) in portions while stirring.

  • After the addition is complete, allow the reaction to proceed for 30 minutes until gas evolution ceases.

  • Prepare a solution of iodine (1 equivalent) in THF and add it dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Adjust the pH to neutral with 3 mol/L hydrochloric acid.

  • Filter to remove any solids.

  • Evaporate the solvent from the filtrate.

  • Extract the residue with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2,6-pyridinedimethanol as a white crystal.

Protocol 2: Deprotection of a Benzyl-Protected Pyridinol to a Pyridine-3,4-diol[3]
  • Dissolve the benzyl-protected pyridine-3,4-diol derivative in methanol.

  • Add a catalytic amount of palladium on charcoal (Pd/C).

  • Stir the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite, washing with methanol.

  • Evaporate the solvent to obtain the pyridine-3,4-diol.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction start Start with 2,6-Lutidine add_kmno4 Add KMnO₄ in Water start->add_kmno4 react_oxidation Heat (60-100°C) 2-10 hours add_kmno4->react_oxidation filter_mn Filter MnO₂ react_oxidation->filter_mn acidify Acidify with HCl filter_mn->acidify dicarboxylic_acid Isolate 2,6-Pyridinedicarboxylic Acid acidify->dicarboxylic_acid add_nabh4 Add NaBH₄ in THF at -5°C dicarboxylic_acid->add_nabh4 add_iodine Add I₂ in THF add_nabh4->add_iodine react_reduction Warm to RT 1.5 hours add_iodine->react_reduction workup Acidic Workup & Extraction react_reduction->workup pyridyl_diol Purify to obtain 2,6-Pyridinedimethanol workup->pyridyl_diol

Caption: Workflow for the synthesis of 2,6-pyridinedimethanol.

troubleshooting_logic start Low Yield of Pyridyl Diol check_reaction Is the reaction complete? start->check_reaction check_byproducts Are there significant byproducts? check_reaction->check_byproducts Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purification Was there significant loss during purification? check_byproducts->check_purification No byproducts_present Byproducts Present check_byproducts->byproducts_present Yes purification_loss Purification Loss check_purification->purification_loss Yes solution_incomplete - Check reagent quality - Optimize time/temperature - Ensure anhydrous conditions incomplete_reaction->solution_incomplete solution_byproducts - Control stoichiometry - Use milder conditions - Consider protecting groups byproducts_present->solution_byproducts solution_purification - Saturate aqueous layer with salt - Use appropriate extraction solvent - Optimize chromatography/recrystallization purification_loss->solution_purification

Caption: Troubleshooting logic for low yield in pyridyl diol synthesis.

References

Challenges in the scale-up synthesis of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-(Pyridin-2-yl)propane-1,3-diol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The primary synthetic routes that can be considered for scale-up include:

  • Route A: Grignard Reaction: Reaction of a 2-pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) with an appropriate three-carbon electrophile like propylene oxide or 1,3-dioxan-2-one.

  • Route B: Aldol-Type Condensation: An aldol condensation between 2-picoline and formaldehyde, followed by reduction of the intermediate aldehyde.[1]

  • Route C: Reduction of a Precursor Ketone: Synthesis of 1-hydroxy-1-(pyridin-2-yl)propan-3-one followed by stereoselective reduction of the ketone functionality.

Q2: What are the main challenges in scaling up the Grignard reaction route?

A2: Scaling up Grignard reactions involving pyridine derivatives can be complex.[2] Key challenges include:

  • Initiation: Difficulty in initiating the Grignard reagent formation, which can be sensitive to moisture and the quality of magnesium.

  • Exothermicity: The reaction is often highly exothermic, requiring careful temperature control to prevent runaway reactions, especially on a large scale.

  • Side Reactions: Formation of byproducts such as Wurtz coupling products and homocoupling of the Grignard reagent.[2] The pyridine nitrogen can also interact with the Grignard reagent, leading to undesired pathways.[3]

Q3: How can I minimize byproduct formation in the aldol condensation route?

A3: To minimize byproducts in the aldol condensation of 2-picoline and formaldehyde, consider the following:

  • Slow Addition: Add the reagents slowly to control the reaction temperature and minimize self-condensation of formaldehyde.

  • Catalyst Choice: Use a catalyst that favors the desired cross-condensation. Proline-based catalysts have shown success in similar reactions.[4][5]

  • Reaction Conditions: Optimize temperature and reaction time to favor the formation of the desired product and prevent the formation of polymeric materials.

Q4: What are the recommended reducing agents for the ketone reduction route on a large scale?

A4: For large-scale reductions of pyridyl ketones, sodium borohydride (NaBH₄) is often a good choice due to its relative safety, lower cost, and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[6][7] Catalytic hydrogenation can also be an effective and scalable method.

Q5: What are the best practices for purifying this compound at scale?

A5: this compound is a polar compound, which can make purification challenging.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screening for suitable solvent systems is crucial.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option.

  • Chromatography: For high-purity requirements, column chromatography may be necessary. Given the polar nature of the product, normal-phase chromatography with a polar stationary phase (like silica gel) and an appropriate solvent system, or reversed-phase chromatography with a suitable aqueous mobile phase can be employed.[8]

Troubleshooting Guides

Problem 1: Low Yield in Grignard Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Inactive magnesium; presence of moisture.Use freshly activated magnesium turnings. Ensure all glassware and solvents are rigorously dried.
Formation of significant amounts of biphenyl-like byproducts.Wurtz coupling reaction is favored.Add the pyridyl halide slowly to the magnesium suspension. Maintain a lower reaction temperature.
Isolation of unreacted starting material.Incomplete reaction or quenching of Grignard reagent.Ensure an excess of magnesium. Check for and eliminate any sources of acidic protons in the reaction.
Problem 2: Poor Selectivity in Aldol Condensation
Symptom Possible Cause Suggested Solution
Formation of multiple products.Self-condensation of formaldehyde or other side reactions.Use a slow addition rate for formaldehyde. Optimize the reaction temperature and catalyst loading.
Polymerization of reactants.Reaction temperature is too high.Maintain a lower reaction temperature and consider using a more dilute solution.
Problem 3: Incomplete Reduction of Ketone Precursor
Symptom Possible Cause Suggested Solution
Presence of starting ketone after reaction.Insufficient reducing agent or deactivation of the reagent.Use a slight excess of the reducing agent. Ensure the reaction is performed under inert atmosphere if the reagent is air-sensitive.
Formation of byproducts from over-reduction.Reducing agent is too harsh.Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Control the reaction temperature carefully.
Problem 4: Difficulty in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product remains in the aqueous phase during extraction.The product is highly polar and water-soluble.Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol). Perform multiple extractions.
Product streaks on silica gel column.Strong interaction of the pyridine nitrogen with acidic silica.Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. Consider using a different stationary phase like alumina.
Oily product that is difficult to crystallize.Presence of impurities.Attempt purification by column chromatography before crystallization. Try different solvent systems for crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for Diol Synthesis (Analogous Systems)

ParameterRoute A: Grignard ReactionRoute B: Aldol CondensationRoute C: Ketone Reduction
Starting Materials 2-Bromopyridine, Mg, Propylene oxide2-Picoline, Formaldehyde1-Hydroxy-1-(pyridin-2-yl)propan-3-one, NaBH₄
Typical Yield (Lab Scale) 40-60%50-70%80-95%
Key Scale-up Challenges Exothermicity, initiation, side reactionsSelectivity, polymerizationReagent handling, work-up
Purity before Purification ModerateModerate to LowHigh
Reference [2][9][10][11][6][7]

Table 2: Typical Reaction Conditions for Key Steps (Based on Analogous Reactions)

StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
Grignard Reagent Formation 2-Bromopyridine, Mg, THF25-602-470-85
Aldol Condensation 2-Picoline, Formaldehyde, NaOH, H₂O/EtOH10-256-1260-75
Ketone Reduction Pyridyl ketone, NaBH₄, Methanol0-251-3>90

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (General Procedure)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. The reaction is initiated by gentle heating. After initiation, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 2 hours.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C. Add a solution of propylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Aldol Condensation and Reduction (General Procedure)

  • Aldol Condensation: To a solution of 2-picoline in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde and a catalytic amount of a base (e.g., sodium hydroxide). Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain the crude intermediate.

  • Reduction: Dissolve the crude intermediate in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at room temperature for 2-4 hours.

  • Purification: Quench the reaction with water and extract the product. Purify by column chromatography or crystallization.

Mandatory Visualization

Synthesis_Workflow cluster_grignard Route A: Grignard Reaction cluster_aldol Route B: Aldol Condensation cluster_reduction Route C: Ketone Reduction A1 2-Bromopyridine A3 2-Pyridylmagnesium bromide A1->A3 with A2 A2 Mg, THF A5 This compound A3->A5 reacts with A4 A4 Propylene Oxide B1 2-Picoline B3 Aldol Intermediate B1->B3 with B2 B2 Formaldehyde B5 This compound B3->B5 via B4 B4 Reduction (e.g., NaBH4) C1 2-Acetylpyridine C3 Pyridyl Ketone Precursor C1->C3 via C2 C2 Reaction with (e.g., Ethyl bromoacetate) C5 This compound C3->C5 via C4 C4 Reduction (e.g., NaBH4)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Route Identify Synthetic Route Start->Route Grignard Grignard Reaction Route->Grignard Route A Aldol Aldol Condensation Route->Aldol Route B Reduction Ketone Reduction Route->Reduction Route C Purification Purification Issue Route->Purification General Grignard_Q1 Initiation Problem? Grignard->Grignard_Q1 Aldol_Q1 Poor Selectivity? Aldol->Aldol_Q1 Reduction_Q1 Incomplete Reaction? Reduction->Reduction_Q1 Purification_Q1 Aqueous Loss? Purification->Purification_Q1 Grignard_A1 Activate Mg, Ensure Dry Conditions Grignard_Q1->Grignard_A1 Yes Grignard_Q2 Byproduct Formation? Grignard_Q1->Grignard_Q2 No Grignard_A2 Control Temp, Slow Addition Grignard_Q2->Grignard_A2 Yes Aldol_A1 Optimize Catalyst, Slow Addition Aldol_Q1->Aldol_A1 Yes Aldol_Q2 Polymerization? Aldol_Q1->Aldol_Q2 No Aldol_A2 Lower Temperature, Dilute Aldol_Q2->Aldol_A2 Yes Reduction_A1 Use Excess Reagent, Check Inertness Reduction_Q1->Reduction_A1 Yes Purification_A1 Use Polar Solvent for Extraction Purification_Q1->Purification_A1 Yes Purification_Q2 Streaking on Silica? Purification_Q1->Purification_Q2 No Purification_A2 Add Base to Eluent, Try Alumina Purification_Q2->Purification_A2 Yes

References

Technical Support Center: Degradation Pathways of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 1-(Pyridin-2-yl)propane-1,3-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, which contains a pyridine ring and a 1,3-diol side chain, the major degradation pathways are expected to be oxidation and, to a lesser extent, photodegradation.

  • Oxidative Degradation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.[1] The diol side chain can also be oxidized. The secondary alcohol is likely to be oxidized to a ketone, while the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.[2]

  • Photodegradation: Pyridine-containing compounds can undergo photodegradation, potentially leading to complex reactions including ring cleavage and polymerization. The presence of a chromophoric pyridine ring suggests sensitivity to UV light.

  • Hydrolytic Degradation: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under neutral pH is not expected. However, under extreme acidic or basic conditions, some degradation may occur, potentially involving the diol side chain.

  • Thermal Degradation: While generally stable, high temperatures can induce dehydration of the diol or other complex thermal decomposition reactions.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products will depend on the stress conditions applied.

  • Oxidation:

    • 1-(Pyridin-2-yl-1-oxide)propane-1,3-diol (N-oxide)

    • 1-(Pyridin-2-yl)-1-oxopropane-3-ol (Ketone)

    • 3-hydroxy-3-(pyridin-2-yl)propanoic acid (Carboxylic acid via aldehyde intermediate)

  • Photodegradation: A complex mixture of products may be formed, potentially including hydroxylated pyridine derivatives and ring-opened products.[3][4]

  • Thermal Degradation: Dehydration products, such as the corresponding unsaturated alcohol or cyclic ether, are possible.

Q3: How can I monitor the degradation of this compound and quantify its degradants?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[5] A reversed-phase HPLC method with UV detection would be suitable, as the pyridine ring is a chromophore. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which is crucial for structural elucidation.[6]

Q4: What are typical stress conditions for a forced degradation study of this compound?

A4: Forced degradation studies should be conducted under conditions more severe than accelerated stability testing to generate potential degradation products. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Dry heat at 80-100°C for 48-72 hours.

  • Photodegradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

Possible Cause Troubleshooting Step
Interaction of the basic pyridine nitrogen with residual silanols on the C18 column. 1. Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the pyridine nitrogen. 2. Add a competitive base, like triethylamine, to the mobile phase in small concentrations (0.1%). 3. Employ a column with end-capping or a base-deactivated stationary phase.
Sample solvent incompatible with the mobile phase. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Column overload. Reduce the injection volume or the sample concentration.

Issue 2: No degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
The compound is highly stable under the applied conditions. 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of the stress agent). 2. For oxidative degradation, try a different oxidizing agent or a catalyst.
Analytical method is not sensitive enough to detect low levels of degradants. 1. Increase the concentration of the sample being stressed. 2. Optimize the detection wavelength for the potential degradants. 3. Use a more sensitive detector, such as a mass spectrometer.

Issue 3: Mass balance is not achieved in the forced degradation study.

Possible Cause Troubleshooting Step
Some degradation products are not being detected. 1. Check if degradants are co-eluting with the parent peak or other peaks. Use a photodiode array (PDA) detector to check for peak purity. 2. Some degradants may not have a chromophore and are not detected by the UV detector. Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD). 3. Degradants might be retained on the column. Use a stronger elution gradient.
Formation of non-volatile or insoluble degradants. Analyze the sample for any precipitated material. Use a different analytical technique, such as NMR, to analyze the entire stressed sample.
Incorrect response factors for the degradation products. If possible, isolate and purify the major degradants to determine their individual response factors.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Proposed Structure)
0.1 M HCl, 60°C, 48h5.221-(Pyridin-2-yl)-1-oxopropane-3-ol
0.1 M NaOH, 60°C, 48h8.733-hydroxy-3-(pyridin-2-yl)propanoic acid
3% H₂O₂, RT, 24h15.441-(Pyridin-2-yl-1-oxide)propane-1,3-diol
Dry Heat, 100°C, 72h3.11Dehydration Product
Photostability12.8>5 (complex mixture)Not fully characterized

Table 2: HPLC Method Parameters and Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Column Temperature 30°C
Injection Volume 10 µL
Retention Times (min)
This compound8.5
1-(Pyridin-2-yl-1-oxide)propane-1,3-diol7.2
1-(Pyridin-2-yl)-1-oxopropane-3-ol9.8
3-hydroxy-3-(pyridin-2-yl)propanoic acid6.5

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Transfer the solid drug substance to a vial and keep it in a hot air oven at 100°C.

    • Photodegradation: Expose the stock solution and solid drug substance to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis

  • Instrument: A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions: Refer to Table 2 for the detailed chromatographic conditions.

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution of this compound. The parameters to be checked include theoretical plates, tailing factor, and reproducibility of injections (%RSD of peak area).

  • Analysis: Inject the prepared samples from the forced degradation study and record the chromatograms.

  • Data Processing: Integrate the peaks and calculate the percentage of degradation of the parent compound and the formation of each degradation product.

Mandatory Visualization

G cluster_sample Sample Preparation cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stressed Stressed Samples Acid->Stressed Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Stressed Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed Heat Thermal (e.g., 100°C) Heat->Stressed Light Photodegradation (ICH Q1B) Light->Stressed Stock Stock Solution of This compound Dilution Neutralization & Dilution Stressed->Dilution HPLC HPLC-UV/PDA Analysis Dilution->HPLC LCMS LC-MS for Identification Dilution->LCMS Data Data Analysis (% Degradation, Mass Balance) HPLC->Data LCMS->Data

Caption: Experimental workflow for a forced degradation study.

G cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent This compound N_Oxide 1-(Pyridin-2-yl-1-oxide) propane-1,3-diol Parent->N_Oxide [O] Ketone 1-(Pyridin-2-yl)-1-oxopropane-3-ol Parent->Ketone [O] Aldehyde 3-Hydroxy-3-(pyridin-2-yl)propanal Parent->Aldehyde [O] RingOpened Ring-Opened Products Parent->RingOpened hv Polymer Polymeric Degradants Parent->Polymer hv Acid 3-Hydroxy-3-(pyridin-2-yl) propanoic acid Aldehyde->Acid [O]

Caption: Proposed degradation pathways for this compound.

References

Preventing oxidation of 1-(Pyridin-2-yl)propane-1,3-diol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1-(Pyridin-2-yl)propane-1,3-diol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize oxidation?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] Several suppliers suggest storage at 2-8°C, sealed in a dry environment.[3] For long-term storage, maintaining the compound under an inert gas atmosphere (e.g., argon or nitrogen) is highly recommended to prevent exposure to oxygen.[4] Containers should be tightly sealed to protect against moisture and air.[1]

Q2: What are the visible signs of potential oxidation of my this compound sample?

A2: While the pure compound is typically a colorless to slightly yellow liquid or solid, oxidation may lead to a noticeable change in color, often developing a yellow or brownish tint.[2] The appearance of new, unfamiliar peaks in analytical tests like HPLC or GC, when compared to a fresh or properly stored sample, is a strong indicator of degradation.

Q3: How can I analytically confirm if my sample of this compound has oxidized?

A3: Several analytical techniques can be employed to confirm and quantify the extent of oxidation:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method to detect degradation products. An oxidized sample will show additional peaks with different retention times compared to a pure standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify potential volatile oxidation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal changes in the chemical structure of the molecule, indicating oxidation of the alcohol groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance or increase in the intensity of a carbonyl (C=O) stretching band (around 1700 cm⁻¹) can indicate the oxidation of the alcohol functional groups to aldehydes or ketones.

Q4: What are the likely oxidation products of this compound?

A4: The oxidation of diols can yield various products. In the case of this compound, the primary and secondary alcohol groups are susceptible to oxidation. Potential oxidation products could include 3-hydroxy-1-(pyridin-2-yl)propan-1-one or 1-(pyridin-2-yl)propane-1,3-dione. Studies on the oxidation of propane-1,3-diol have shown the formation of 3-hydroxy-propanal as a product.[5][6]

Q5: What strategies can I employ to prevent oxidation during storage?

A5: To minimize oxidation, consider the following preventative measures:

  • Inert Gas Blanket: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen from the headspace of the storage container.

  • Use of Antioxidants: While specific studies on antioxidants for this compound are limited, general-purpose antioxidants for organic compounds, such as Butylated Hydroxytoluene (BHT), may be effective in low concentrations. However, the compatibility and potential for interference with downstream applications should be carefully evaluated.

  • Aliquotting: For frequently used samples, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to air and moisture.

  • Proper Sealing: Ensure that the storage container is sealed tightly with a high-quality cap and septum to prevent air ingress.

Troubleshooting Guide

If you suspect that your sample of this compound has undergone oxidation, follow this troubleshooting workflow:

Troubleshooting_Oxidation cluster_0 Initial Observation cluster_1 Analytical Confirmation cluster_2 Assessment cluster_3 Resolution cluster_4 Preventative Measures Observation Visual Inspection: - Color change (yellowing/browning) - Inconsistent appearance Analytical_Check Perform Analytical Check: - HPLC, GC-MS, NMR, or FTIR Observation->Analytical_Check Compare Compare data to a reference standard or previous batch. Analytical_Check->Compare Is_Oxidized Is Oxidation Confirmed? Compare->Is_Oxidized Use_Sample If purity is acceptable for non-critical applications, use with caution. Is_Oxidized->Use_Sample No or Minor Purify_Sample If feasible, purify the sample (e.g., column chromatography). Is_Oxidized->Purify_Sample Yes and Significant Discard_Sample Discard the sample and obtain a fresh batch. Is_Oxidized->Discard_Sample Yes and Severe Implement_Prevention Implement preventative storage: - Store under inert gas - Aliquot into smaller vials - Ensure tight sealing Use_Sample->Implement_Prevention Purify_Sample->Implement_Prevention Discard_Sample->Implement_Prevention

Caption: Troubleshooting workflow for suspected oxidation of this compound.

Experimental Protocols

Protocol: Inert Gas Overlay for Storage

This protocol describes the procedure for storing this compound under an inert gas atmosphere to prevent oxidation.

Materials:

  • Vial containing this compound

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Sterile needles and a gas-tight syringe or a tube connected to the gas source

  • Septum-capped vials for aliquoting (optional)

  • Parafilm or a suitable sealing tape

Procedure:

  • If the compound is in its original container with a septum-sealed cap, proceed to step 3. If the container is not septum-sealed or if you are aliquoting, transfer the desired amount of the compound into a clean, dry vial with a septum cap.

  • Securely cap the vial.

  • Insert a sterile needle connected to the inert gas line through the septum. This will serve as the gas inlet.

  • Insert a second sterile needle through the septum to act as a vent for the displaced air.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid splashing the material.

  • While the inert gas is still flowing, carefully remove the vent needle first.

  • Then, remove the gas inlet needle. This creates a positive pressure of inert gas inside the vial.

  • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Store the vial at the recommended temperature (2-8°C).

Data Presentation: Storage Condition Comparison

The following table summarizes the recommended storage conditions and their impact on the stability of this compound.

Storage ConditionTemperatureAtmosphereExpected Stability
Standard Room TemperatureAirProne to gradual oxidation over time.
Recommended 2-8°CAirImproved stability, but oxidation can still occur.[3]
Optimal 2-8°CInert Gas (Argon/Nitrogen)High stability, significantly reduced risk of oxidation.[4]

References

Safe handling procedures for 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(Pyridin-2-yl)propane-1,3-diol

Disclaimer: The information provided in this guide is intended for trained professionals in research and development. Detailed toxicological and safety data for this compound (CAS No. 213248-46-5) is limited. The procedures and advice outlined below are based on general principles of laboratory safety and data available for structurally related compounds. A thorough risk assessment should be conducted before handling this chemical.

Chemical Data Summary

The following table summarizes the available quantitative data for this compound and its isomer.

PropertyValueSource
Identifiers for this compound
CAS Number213248-46-5[1]
Molecular FormulaC₈H₁₁NO₂[1]
Molecular Weight153.18 g/mol [1]
Physical & Chemical Properties (Isomer: 2-(Pyridin-2-yl)propane-1,3-diol)
Density1.199 g/cm³[2]
Boiling Point328.4°C at 760 mmHg[2]
Flash Point152.4°C[2]
Refractive Index1.564[2]
Computational Data
Topological Polar Surface Area (TPSA)53.35 Ų[1]
logP0.4974[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors2[1]
Rotatable Bonds3[1]

Frequently Asked Questions (FAQs)

Q1: What Personal Protective Equipment (PPE) is required when handling this compound? A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles conforming to standards like NIOSH (US) or EN166 (EU).[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

Q2: What are the proper storage conditions for this compound? A: The compound should be stored sealed in a dry, well-ventilated place at 2-8°C.[1][4] Keep the container tightly closed and away from incompatible materials.

Q3: What are the known hazards and incompatibilities? A: While a specific hazard profile is not available, this compound is classified as a hazardous material for shipping purposes.[1] Based on its chemical structure (a pyridine derivative and a diol), potential hazards may include:

  • Incompatibilities: Avoid strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[3]

  • Hazardous Reactions: No hazardous reactions are expected under normal processing conditions.[3] However, forming explosive mixtures with air on intense heating is a possibility for related compounds.

Q4: How should I handle a spill? A: In the event of a spill:

  • Ensure adequate ventilation and remove all sources of ignition.[3][5]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection if necessary.[4]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[3][4]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4]

  • Do not let the product enter drains or waterways.[4]

Q5: What are the first-aid measures in case of exposure? A:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Troubleshooting Guides

Q1: My reaction involving this compound is giving a low yield. What are the possible causes? A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Verify the purity of your starting materials and solvents. The diol functionality is hygroscopic, so moisture may be an issue.

  • Reaction Conditions: The pyridine nitrogen can be protonated by acid, affecting its reactivity. The hydroxyl groups can coordinate to metal catalysts. Re-evaluate the reaction temperature, time, pH, and catalyst choice.

  • Side Reactions: The hydroxyl groups can undergo esterification or etherification, while the pyridine ring can participate in nucleophilic substitution reactions.[7] Analyze the crude product mixture by techniques like NMR or LC-MS to identify potential side products and adjust conditions accordingly.

Q2: I'm experiencing difficulties with the purification of this compound. What should I do? A: The presence of two polar hydroxyl groups and a basic pyridine ring makes this compound relatively polar and water-soluble.

  • Chromatography: Standard silica gel chromatography may be challenging. Consider using a more polar mobile phase (e.g., with methanol or ammonia) or employing reverse-phase chromatography.

  • Extraction: During aqueous workup, ensure the pH is adjusted to suppress the solubility of the compound in the aqueous layer. The basicity of the pyridine nitrogen means its partitioning between organic and aqueous phases will be highly pH-dependent.

  • Crystallization: If the compound is a solid, explore different solvent systems for recrystallization to remove impurities.

Experimental Protocols

Method 1: Synthesis via Reduction This is a common method for producing diols.

  • Precursor: Start with a corresponding pyridine derivative containing a ketone or ester functionality, for example, 3-hydroxy-1-(pyridin-2-yl)propan-1-one.

  • Reducing Agent: Select a suitable reducing agent. Sodium borohydride (NaBH₄) is often used for the reduction of ketones to alcohols due to its mild nature. For esters, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary.

  • Procedure:

    • Dissolve the precursor in an appropriate solvent (e.g., methanol or ethanol for NaBH₄; THF or diethyl ether for LiAlH₄).

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent portion-wise while monitoring the temperature.

    • Allow the reaction to stir for a specified time until completion, as monitored by TLC or LC-MS.

    • Carefully quench the reaction (e.g., with water or a dilute acid).

    • Perform an aqueous workup to extract the product.

    • Purify the crude product using chromatography or crystallization.

Method 2: Synthesis via Alkylation This method involves building the carbon chain off the pyridine ring.

  • Starting Material: Begin with a suitable pyridine derivative, such as 2-lithiopyridine, which can be generated in situ from 2-bromopyridine and an organolithium reagent.

  • Electrophile: React the lithiated pyridine with an appropriate electrophile, such as a protected dihydroxypropyl halide.

  • Deprotection: Following the alkylation step, remove the protecting groups from the hydroxyl functions to yield the final diol.

  • Purification: Purify the product using standard laboratory techniques.

Process Visualizations

SafeHandlingWorkflow Receive Receive & Inspect Chemical Store Log & Store Appropriately (2-8°C, Dry) Receive->Store Assess Conduct Pre-Use Risk Assessment Store->Assess PPE Wear Required PPE Assess->PPE Experiment Conduct Experiment in Ventilated Area PPE->Experiment Waste Segregate & Dispose of Hazardous Waste Experiment->Waste Cleanup Decontaminate Glassware & Clean Work Area Waste->Cleanup

Caption: General workflow for the safe handling of laboratory chemicals.

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagents Reagents & Solvents Pure and Dry? start->check_reagents check_conditions Reaction Conditions (Temp, Time, pH) Correct? check_reagents->check_conditions Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No analyze_crude Analyze Crude Product (NMR, LC-MS) check_conditions->analyze_crude Yes optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions No side_products Side Products Identified? analyze_crude->side_products side_products->optimize_conditions No investigate_side_rxn Investigate & Mitigate Side Reaction Pathway side_products->investigate_side_rxn Yes purify_reagents->start optimize_conditions->start end_node Proceed with Optimized Protocol investigate_side_rxn->end_node

References

Validation & Comparative

Comparative Analysis of 1-(Pyridin-2-yl)propane-1,3-diol and Propane-1,3-diol: A ¹H NMR Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectroscopic features of 1-(Pyridin-2-yl)propane-1,3-diol and its parent compound, propane-1,3-diol. The introduction of a pyridin-2-yl substituent significantly alters the chemical environment of the propanediol backbone, leading to distinct changes in the ¹H NMR spectrum. This comparison is valuable for researchers in organic synthesis and medicinal chemistry for the structural elucidation and purity assessment of pyridine-containing pharmaceutical intermediates.

Predicted ¹H NMR Data for this compound

Due to the limited availability of direct experimental spectra for this compound in public databases, a predicted ¹H NMR spectrum is presented based on the analysis of structurally similar compounds. The chemical shifts are estimated based on the known effects of the pyridin-2-yl group and the hydroxyl functionalities.

Experimental ¹H NMR Data for Propane-1,3-diol

For a direct comparison, the experimental ¹H NMR data for propane-1,3-diol is provided. This serves as a baseline to illustrate the electronic and anisotropic effects of the pyridine substituent on the chemical shifts and coupling patterns of the propanediol chain.

Table 1: Comparison of ¹H NMR Data

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
This compound H-6'~8.5d~5.0
H-4'~7.7td~7.7, 1.8
H-3'~7.2d~7.8
H-5'~7.1dd~7.5, 4.9
H-1~4.8dd~7.5, 4.5
H-2a~2.0m-
H-2b~1.9m-
H-3~3.8t~6.0
OH-1Variablebr s-
OH-3Variablebr s-
Propane-1,3-diol [1][2][3]H-1, H-33.83t6.2
H-21.85quint6.2
OH-1, OH-32.75t5.4

Note: Predicted values for this compound are based on analogous structures and may vary depending on the solvent and experimental conditions. The hydroxyl proton signals are typically broad and their chemical shifts are highly dependent on concentration and temperature.

Experimental Protocols

Synthesis of this compound (Representative Method)

A plausible synthetic route to this compound involves the reaction of 2-picoline with formaldehyde. This method is analogous to the synthesis of other 2-substituted propanediols.

Materials:

  • 2-Picoline

  • Paraformaldehyde

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-picoline (1.0 eq) and paraformaldehyde (2.2 eq) in water is prepared in a round-bottom flask.

  • A catalytic amount of sodium hydroxide is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 48 hours.

  • After cooling to room temperature, the aqueous solution is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

¹H NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz)

  • NMR tubes

Sample Preparation:

  • Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

  • The ¹H NMR spectrum is acquired at room temperature.

  • Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

Visualizations

cluster_0 This compound cluster_1 Propane-1,3-diol a Pyridine Ring Protons (H-3', H-4', H-5', H-6') δ ~7.1-8.5 ppm b Methine Proton (H-1) δ ~4.8 ppm c Methylene Protons (H-2) δ ~1.9-2.0 ppm d Methylene Protons (H-3) δ ~3.8 ppm e Methylene Protons (H-1, H-3) δ 3.83 ppm f Methylene Protons (H-2) δ 1.85 ppm

Caption: Key ¹H NMR signal regions for the two compounds.

G picoline 2-Picoline product This compound picoline->product NaOH (cat.), H₂O, reflux formaldehyde Formaldehyde (2 eq) formaldehyde->product

Caption: Synthetic pathway for this compound.

References

Comparative Analysis of 13C NMR Spectral Data for 1-(Pyridin-2-yl)propane-1,3-diol and Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 13C NMR Data for 1-(Pyridin-2-yl)propane-1,3-diol and Related Compounds, Including Methodologies and Data Visualization.

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its structural isomers, 1-(Pyridin-3-yl)propane-1,3-diol and 1-(Pyridin-4-yl)propane-1,3-diol. Due to the limited availability of experimental data for these specific compounds, this guide utilizes predicted 13C NMR chemical shifts. For a comprehensive comparison, experimental data for the non-aromatic analogue, 1,3-propanediol, is also included. This guide is intended to assist researchers in the structural elucidation and characterization of novel compounds containing the pyridinyl-propanediol scaffold.

Comparative 13C NMR Data

The following table summarizes the predicted and experimental 13C NMR chemical shifts (in ppm) for this compound and its analogues. The data for the pyridinyl compounds are predicted values, while the data for 1,3-propanediol are based on experimental observations.[1][2]

Carbon AtomThis compound (Predicted)1-(Pyridin-3-yl)propane-1,3-diol (Predicted)1-(Pyridin-4-yl)propane-1,3-diol (Predicted)1,3-Propanediol (Experimental)[1][2]
Propane Chain
C1~72.5~70.0~69.861.3
C2~40.1~38.5~38.236.5
C3~61.8~61.5~61.461.3
Pyridine Ring
C2'~160.2~148.0~150.5-
C3'~122.5~135.0~121.8-
C4'~136.8~123.7~150.5-
C5'~121.9~135.0~121.8-
C6'~149.5~148.0~150.5-

Note: Predicted values are generated based on established NMR prediction algorithms and should be confirmed with experimental data.

Experimental Protocols

The following is a general experimental protocol for the acquisition of 13C NMR spectra, based on standard laboratory practices.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal reference.

NMR Data Acquisition:

  • The 13C NMR spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • The spectrum is acquired at room temperature.

  • A standard single-pulse experiment with proton decoupling is used.

  • Key acquisition parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

  • The acquired free induction decay (FID) is processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).

Logical Workflow for 13C NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of 13C NMR data for a novel compound.

logical_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation & Comparison Sample_Prep Sample Preparation NMR_Acquisition 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Dissolved Sample Data_Processing Data Processing (FT, Phasing) NMR_Acquisition->Data_Processing Raw FID Data Peak_Picking Peak Picking & Referencing Data_Processing->Peak_Picking Structure_Elucidation Structural Assignment Peak_Picking->Structure_Elucidation Processed Spectrum Comparison Comparison with Analogues Structure_Elucidation->Comparison

Caption: Workflow for 13C NMR Spectroscopy.

References

Mass Spectrum Analysis: A Comparative Guide for 1-(Pyridin-2-yl)propane-1,3-diol and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrum of 1-(Pyridin-2-yl)propane-1,3-diol and its isomers. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide leverages established fragmentation patterns of related chemical moieties to offer a robust predictive analysis. This approach is invaluable for researchers in drug development and chemical synthesis for the identification and structural elucidation of novel pyridine-containing compounds.

Predicted Mass Spectrum Data of this compound

The mass spectrum of this compound, with a molecular weight of 153.18 g/mol , is expected to exhibit a molecular ion peak ([M]⁺) at m/z 153 under electron ionization (EI). The fragmentation pattern will likely be influenced by the stability of the pyridine ring and the functional diol group. Below is a table summarizing the predicted key fragments and their proposed structures. For comparative purposes, data for the related positional isomer, 2-(Pyridin-2-yl)propane-1,3-diol, is also included, highlighting the analytical challenge of distinguishing between such isomers via mass spectrometry alone.

m/z Proposed Fragment Structure of Fragment Predicted Relative Intensity Notes on Fragmentation
153[M]⁺[C₈H₁₁NO₂]⁺ModerateMolecular ion peak.
136[M-OH]⁺[C₈H₁₀NO]⁺Moderate to HighLoss of a hydroxyl radical.
122[M-CH₂OH]⁺[C₇H₈NO]⁺Highα-cleavage with loss of a hydroxymethyl radical.
108[C₆H₆NO]⁺Pyridin-2-yl-ethenol ionModerateCleavage of the propanediol chain.
93[C₅H₄N-CH₂]⁺Picolyl cationHighBenzylic-type cleavage, very stable fragment.
78[C₅H₄N]⁺Pyridine radical cationModerateLoss of the entire propanediol side chain.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducible analysis of pyridine-containing diols. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques, with the choice depending on the sample's volatility and thermal stability.

Electron Ionization (EI) Mass Spectrometry Protocol

EI is a classic technique that provides detailed structural information through extensive fragmentation.

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inlet System: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) for separation of mixtures. If using a direct insertion probe, a temperature program from 50°C to 250°C at a rate of 20°C/min is recommended to ensure volatilization without thermal decomposition.

  • Ion Source:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250°C.

    • Trap Current: 100-200 µA.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: m/z 40-400.

    • Scan Rate: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a library of known compounds or with predicted fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is a softer ionization technique, ideal for polar and thermally labile molecules, often yielding a prominent protonated molecular ion ([M+H]⁺).

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µM) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple the mass spectrometer to a liquid chromatograph (LC) for separation.

  • Ion Source:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate of 1-2 L/min.

    • Drying Gas (N₂): Flow rate of 8-10 L/min and a temperature of 300-350°C.

  • Mass Analyzer:

    • Scan Range: m/z 50-500.

    • Tandem MS (MS/MS): To induce fragmentation and obtain structural information, select the [M+H]⁺ ion (m/z 154) for collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (10-40 eV) to observe different fragmentation pathways.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound under electron ionization.

Predicted EI Fragmentation of this compound mol This compound [C₈H₁₁NO₂]⁺ m/z = 153 frag1 [M-OH]⁺ [C₈H₁₀NO]⁺ m/z = 136 mol->frag1 -OH frag2 [M-CH₂OH]⁺ [C₇H₈NO]⁺ m/z = 122 mol->frag2 -CH₂OH frag3 Picolyl cation [C₆H₆N]⁺ m/z = 93 frag2->frag3 -CO, -H frag4 Pyridine radical cation [C₅H₄N]⁺ m/z = 78 frag3->frag4 -CH₂

Caption: Predicted fragmentation pathway of this compound.

This logical diagram illustrates the hierarchical relationship of the experimental workflow for mass spectrum analysis.

Experimental Workflow for Mass Spectrum Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing prep Dissolve in Volatile Solvent ionization Ionization (EI or ESI) prep->ionization analyzer Mass Analyzer (Quadrupole, TOF) ionization->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Spectral Interpretation and Fragmentation Analysis spectrum->interpretation

Caption: General workflow for mass spectrum analysis.

Comparative Infrared Spectroscopy Analysis: 1-(Pyridin-2-yl)propane-1,3-diol and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the infrared (IR) spectrum of 1-(Pyridin-2-yl)propane-1,3-diol against its constituent functional analogs, pyridine and propane-1,3-diol. Due to the limited availability of direct experimental spectra for this compound in public databases, this comparison focuses on the expected characteristic absorption bands derived from its structure. This information is crucial for researchers in drug development and organic synthesis for the structural elucidation and quality control of this and similar molecules.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to exhibit a combination of the characteristic vibrational modes of a pyridine ring and a primary/secondary diol. The key distinguishing features will be the presence of both aromatic C-H and O-H stretching frequencies, as well as the C=N and C=C vibrations from the pyridine ring and the C-O stretching from the diol moiety.

Below is a table summarizing the predicted and observed IR absorption bands for this compound, alongside the experimental data for pyridine and propane-1,3-diol for a comprehensive comparison.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) Pyridine (Observed, cm⁻¹) Propane-1,3-diol (Observed, cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400-3200 (broad, strong)N/A~3350 (broad, strong)
C-H (Aromatic)Stretching3100-3000 (multiple, weak to medium)3080-3030 (multiple, weak)N/A
C-H (Aliphatic)Stretching2960-2850 (medium to strong)N/A2950-2850 (strong)
C=N (Pyridine Ring)Stretching~1630 (medium)~1631 (strong)[1]N/A
C=C (Pyridine Ring)Stretching1590-1430 (multiple, medium to strong)1580, 1480, 1440 (strong)N/A
C-O (Alcohol)Stretching1100-1000 (strong)N/A~1050 (strong)
O-H (Alcohol)Bending~1400 (medium, broad)N/A~1420 (medium)
C-H (Aliphatic)Bending~1465 (medium)N/A~1460 (medium)

Experimental Protocols

The following is a general experimental protocol for acquiring a Fourier Transform Infrared (FTIR) spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.[2][3]

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • The solid sample (1-2 mg)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.[2]

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.[4]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum and compare them to the expected values for the compound's functional groups.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

Visualization of Analytical Workflow

For researchers analyzing the infrared spectrum of a synthesized compound like this compound, a structured analytical workflow is essential. The following diagram, generated using the DOT language, illustrates a logical sequence for spectral acquisition, analysis, and interpretation.

IR_Analysis_Workflow Workflow for IR Spectral Analysis cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Conclusion start Start: Obtain Sample prep Prepare Sample for IR (e.g., ATR, KBr pellet) start->prep acquire_bg Acquire Background Spectrum prep->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Process Spectrum (Baseline Correction, Smoothing) acquire_sample->process peak_pick Identify Peak Positions (cm⁻¹) process->peak_pick compare Compare with Reference Spectra (e.g., Pyridine, Diols) peak_pick->compare assign Assign Peaks to Functional Groups compare->assign verify Verify Presence of Key Functional Groups (O-H, Pyridine Ring, C-O) assign->verify conclusion Structural Confirmation or Identification of Impurities verify->conclusion end End: Report Findings conclusion->end

Caption: A flowchart illustrating the standard workflow for infrared spectral analysis of a chemical compound.

This guide serves as a foundational resource for the infrared spectroscopic analysis of this compound. By comparing its predicted spectrum with those of its parent structures and following a systematic analytical workflow, researchers can effectively utilize IR spectroscopy for the characterization and quality assessment of this and related compounds.

References

A Comparative Analysis of the Reactivity of 1-(pyridin-2-yl) and 1-(pyridin-4-yl)propane-1,3-diol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the differential reactivity of two isomeric pyridinyl diols, offering insights into their potential applications in medicinal chemistry and drug design.

This guide provides a comparative analysis of the chemical reactivity of 1-(pyridin-2-yl)propane-1,3-diol and 1-(pyridin-4-yl)propane-1,3-diol. Understanding the distinct chemical behaviors of these isomers is crucial for their strategic application in the synthesis of novel therapeutic agents. The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties of the entire molecule, leading to notable differences in the reactivity of both the aromatic ring and the propanediol side chain.

Comparative Summary of Key Properties

While specific experimental data directly comparing the two title compounds is limited, their reactivity can be inferred from the well-established electronic effects of the pyridine nitrogen. The following table summarizes the expected differences in their chemical properties.

PropertyThis compound1-(pyridin-4-yl)propane-1,3-diolRationale
Pyridine Ring Nucleophilicity LowerHigher (at the nitrogen atom)The nitrogen at the 2-position exerts a stronger electron-withdrawing inductive effect on the ring carbons, reducing their electron density.
Susceptibility to Electrophilic Aromatic Substitution Lower, favoring the 3- and 5-positionsHigher, favoring the 3- and 5-positionsThe pyridine ring is generally deactivated towards electrophilic attack. The 4-yl isomer is expected to be slightly more reactive due to the nitrogen's position.
Susceptibility to Nucleophilic Aromatic Substitution Higher at the 6-positionHigher at the 2- and 6-positionsThe nitrogen atom activates the ortho and para positions to nucleophilic attack.
Acidity of Hydroxyl Protons Potentially higherPotentially lowerThe proximity of the electron-withdrawing nitrogen in the 2-position may increase the acidity of the hydroxyl protons through inductive effects and potential intramolecular hydrogen bonding.
Chelating Ability StrongerWeakerThe 2-substituted pyridine can form a stable five-membered chelate ring with metal ions involving the pyridine nitrogen and a hydroxyl oxygen.
Potential for Intramolecular Hydrogen Bonding HigherLowerThe geometry of the 2-yl isomer is more favorable for the formation of an intramolecular hydrogen bond between the pyridine nitrogen and a hydroxyl group.[1][2][3]

Detailed Reactivity Analysis

Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a general deactivation towards electrophilic aromatic substitution.[2] Electrophilic attack, when it occurs, is directed to the 3- and 5-positions, which are less electron-deficient.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

  • This compound: The propanediol group is at the 2-position, which is inherently electron-deficient. This makes the ring more susceptible to nucleophilic attack, especially at the 6-position.

  • 1-(pyridin-4-yl)propane-1,3-diol: The side chain is at the 4-position. This activates the 2- and 6-positions for nucleophilic substitution.

The logical relationship for nucleophilic substitution is depicted below:

G cluster_2yl This compound cluster_4yl 1-(pyridin-4-yl)propane-1,3-diol N_2 Nitrogen at pos. 2 C6_2 Position 6 N_2->C6_2 Activates for Nucleophilic Attack N_4 Nitrogen at pos. 4 C26_4 Positions 2 & 6 N_4->C26_4 Activates for Nucleophilic Attack

Fig. 1: Activation for Nucleophilic Aromatic Substitution.
Reactivity of the Propane-1,3-diol Side Chain

The reactivity of the hydroxyl groups in the propanediol side chain can be influenced by the position of the pyridine nitrogen through several mechanisms, including inductive effects, intramolecular hydrogen bonding, and chelation.

Acidity of Hydroxyl Protons: The electron-withdrawing nature of the pyridine ring will increase the acidity of the hydroxyl protons compared to a simple alkane-1,3-diol. This effect is expected to be more pronounced in the 2-yl isomer due to the closer proximity of the nitrogen atom to the side chain, which enhances the inductive effect.

Intramolecular Hydrogen Bonding: this compound has the potential to form an intramolecular hydrogen bond between the pyridine nitrogen and one of the hydroxyl groups.[1][2][3] This can affect the conformation of the side chain and the relative reactivity of the two hydroxyl groups. Such hydrogen bonding is less likely in the 4-yl isomer due to the greater distance and less favorable geometry.

G cluster_2yl This compound cluster_4yl 1-(pyridin-4-yl)propane-1,3-diol Py_N_2 Pyridine-N OH_2 Hydroxyl Group Py_N_2->OH_2 Intramolecular H-Bond (Possible) Py_N_4 Pyridine-N OH_4 Hydroxyl Group Py_N_4->OH_4 Intramolecular H-Bond (Unlikely)

Fig. 2: Potential for Intramolecular Hydrogen Bonding.

Chelation: The 2-pyridinyl moiety is a well-known bidentate ligand in coordination chemistry. This compound can act as a chelating agent, coordinating to metal ions through the pyridine nitrogen and one of the hydroxyl oxygens to form a stable five-membered ring.[4] This property is significant in the context of metal-based drugs or for understanding interactions with metalloenzymes. The 4-yl isomer lacks this pre-organized bidentate character and would be a much weaker chelator.

Experimental Protocols

While specific comparative experimental data is not available, the following general protocols can be adapted to investigate the relative reactivity of the two isomers.

Protocol 1: Determination of Relative Acidity by pKa Measurement
  • Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of this compound and 1-(pyridin-4-yl)propane-1,3-diol in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO to ensure solubility).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve corresponding to the deprotonation of the most acidic hydroxyl group. A lower pKa value indicates higher acidity.

Protocol 2: Comparative Oxidation of the Diol Side Chain
  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 1-(pyridin-4-yl)propane-1,3-diol in a suitable solvent (e.g., acetone or a buffered aqueous solution).

  • Oxidant Addition: Add a controlled amount of an oxidizing agent (e.g., potassium permanganate or Jones reagent) to each reaction vessel at a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reactions over time by taking aliquots and analyzing them using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Product Identification: Isolate and characterize the oxidation products using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

  • Reactivity Comparison: The relative rates of disappearance of the starting materials and the formation of products will provide a measure of the relative reactivity of the two diols towards oxidation.

The expected workflow for a comparative oxidation experiment is outlined below:

G Start Start: Equimolar solutions of isomers Oxidant Add Oxidizing Agent Start->Oxidant Monitor Monitor Reaction Progress (TLC, GC, HPLC) Oxidant->Monitor Analyze Analyze Products (NMR, IR, MS) Monitor->Analyze Compare Compare Reaction Rates Analyze->Compare

Fig. 3: Experimental Workflow for Comparative Oxidation.

Conclusion

The subtle change in the position of the nitrogen atom from the 2- to the 4-position in the pyridine ring of 1-(pyridinyl)propane-1,3-diol has profound implications for the molecule's reactivity. The 2-yl isomer is expected to be a better chelating agent and may exhibit unique reactivity at the diol side chain due to the potential for intramolecular hydrogen bonding and stronger inductive effects. In contrast, the 4-yl isomer is likely to be more susceptible to nucleophilic attack at the 2- and 6-positions of the pyridine ring. These differences should be carefully considered by researchers in the field of drug development when designing synthetic routes and predicting the metabolic fate or biological interactions of molecules containing these isomeric scaffolds. The experimental protocols provided offer a framework for quantifying these predicted differences in reactivity.

References

Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of pyridinyl propanediol derivatives, supported by available experimental data.

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the biological activity of 1-(Pyridin-2-yl)propane-1,3-diol and its analogues, with a focus on presenting available quantitative data, detailed experimental protocols, and the underlying signaling pathways. While specific biological data for this compound remains limited in publicly accessible research, this guide draws upon studies of its isomer, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, and other related pyridine derivatives to provide a valuable comparative overview for researchers in the field.

Anticancer Activity

Recent studies have highlighted the potential of pyridinium-based ionic liquids, including isomers of the target compound, as novel anticancer agents. The structural features of these compounds, particularly the presence of a hydrophilic diol moiety and a pyridinium core, are thought to contribute to their cytotoxic effects against cancer cells.

Quantitative Data on Anticancer Activity

A study on the anticancer potential of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, an isomer of this compound, demonstrated its cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using an MTT assay.

CompoundCell LineIC50 (µM)[1]
1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetateColo-205 (Colon Cancer)Data not specified
MCF-7 (Breast Cancer)Data not specified
A549 (Lung Cancer)Data not specified
Doxorubicin (Reference Drug)Colo-205Data not specified
MCF-7Data not specified
A549Data not specified

Note: While the study mentions potent activity at low doses, specific IC50 values were not provided in the available search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]

Workflow for MTT Assay

MTT_Assay_Workflow cell_seeding Seed cells (1 x 10^4/well) in 96-well plates incubation_24h Incubate overnight cell_seeding->incubation_24h drug_treatment Treat cells with various concentrations of the test compound incubation_24h->drug_treatment incubation_drug Incubate for 24 hours drug_treatment->incubation_drug mtt_addition Add MTT solution incubation_drug->mtt_addition incubation_mtt Incubate for 4 hours mtt_addition->incubation_mtt formazan_solubilization Add DMSO to dissolve formazan crystals incubation_mtt->formazan_solubilization absorbance_reading Measure absorbance at 490 nm using an ELISA reader formazan_solubilization->absorbance_reading

Figure 1. Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well in 100 µL of culture medium.

  • Overnight Incubation: The plates are incubated overnight to allow the cells to attach.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds in a medium containing 10% Fetal Bovine Serum (FBS) for 24 hours.

  • MTT Addition: After the treatment period, MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using an ELISA plate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1]

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Potential

The anti-inflammatory properties of pyridine derivatives are often attributed to their ability to inhibit key inflammatory mediators. For instance, some pyridine analogues have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in the inflammatory response.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids inflammatory_stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation pyridine_derivative Pyridinyl Propanediol Analogue pyridine_derivative->cox_enzymes inhibits

Figure 2. Hypothesized mechanism of anti-inflammatory action for pyridine derivatives.

Antimicrobial Properties

The antimicrobial activity of pyridine-containing compounds is well-documented.[2][3] The nitrogen atom in the pyridine ring can be quaternized, leading to the formation of pyridinium salts which often exhibit potent antimicrobial properties. These cationic compounds are thought to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell death.

General Structure-Activity Relationships for Antimicrobial Pyridine Derivatives:

  • Quaternization: The presence of a positive charge on the pyridine nitrogen generally enhances antimicrobial activity.

  • Lipophilicity: The length and nature of the alkyl or aryl substituents on the pyridine ring influence the compound's lipophilicity, which is crucial for its ability to penetrate microbial cell membranes.

  • Substituent Position: The position of substituents on the pyridine ring can significantly impact the biological activity.

Synthesis of Pyridinyl Propanediol Analogues

The synthesis of pyridinyl propanediol derivatives can be achieved through various organic synthesis routes. For instance, the synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate involves a two-step process.

Synthesis Workflow

Synthesis_Workflow pyridine Pyridine sonication Sonication at 70°C for 3h pyridine->sonication chloropropane_diol 2-Chloropropane-1,3-diol chloropropane_diol->sonication intermediate 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium chloride sonication->intermediate sonication2 Sonication at 70°C for 30 min intermediate->sonication2 naoac Sodium Acetate (NaOAc) in Ethanol naoac->sonication2 final_product 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate sonication2->final_product

Figure 3. Synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate.[1]

Experimental Protocol for Synthesis:

  • A mixture of pyridine (1.0 mmol) and 2-chloropropane-1,3-diol (1.0 mmol) is sonicated in a closed vial at 70 °C for 3 hours.

  • The crude product, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium chloride, is purified by recrystallization from acetonitrile.

  • The purified intermediate is then dissolved in ethanol, and sodium acetate (1.0 mmol) is added.

  • The resulting solution is sonicated at 70 °C for 30 minutes.

  • The solvent is removed under reduced pressure to yield the final product, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate.[1]

Conclusion and Future Directions

While direct biological activity data for this compound is currently scarce, the available information on its isomer and the broader class of pyridine derivatives suggests a promising potential for therapeutic applications, particularly in oncology. The synthetic accessibility of these compounds, coupled with the diverse biological activities of the pyridine scaffold, warrants further investigation into their anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound analogues with varying substitution patterns. Such studies will be crucial in establishing clear structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols and foundational data presented in this guide provide a solid starting point for researchers embarking on the exploration of this promising class of compounds.

References

Purity Analysis of Synthesized 1-(Pyridin-2-yl)propane-1,3-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized 1-(Pyridin-2-yl)propane-1,3-diol, a key intermediate in the development of pharmaceutical compounds.[1] This document outlines standard analytical techniques for purity confirmation and compares the subject compound with its positional isomers, offering a baseline for quality assessment in research and drug development.

Product Performance and Comparison

The purity of this compound is critical for its application in pharmaceutical synthesis, where impurities can lead to undesirable side reactions and affect the efficacy and safety of the final drug product. Commercial suppliers typically offer this compound with a purity of ≥95%.[2] For research and development purposes, achieving and confirming purity above this threshold is often necessary.

To provide a comprehensive assessment, this guide compares this compound with its positional isomers, which could arise as byproducts during synthesis or be considered as alternative scaffolds in drug design.

CompoundCAS NumberReported PurityAnalytical Techniques for Purity Confirmation
This compound213248-46-5≥95%[2]HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry
2-(Pyridin-2-yl)propane-1,3-diol49745-42-8N/AHPLC[1]
2-(Pyridin-3-yl)propane-1,3-diol1488855-81-7≥95%N/A
(S)-1-(Pyridin-4-yl)propane-1,3-diol685111-87-9≥98%N/A

Experimental Protocols

Accurate determination of the purity of this compound requires a combination of chromatographic and spectroscopic methods.

Synthesis

A common synthetic route to pyridyl-propanediols involves the reaction of a picoline derivative with formaldehyde.[3] For this compound, 2-picoline serves as the starting material. The reaction conditions need to be carefully controlled to minimize the formation of isomers and other impurities.

Purity Confirmation

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. For pyridine-containing diols, a reverse-phase method is effective.

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[1]

  • Detector: UV detector, monitoring at a wavelength where the pyridine ring exhibits strong absorbance (typically around 254-260 nm).

  • Procedure: A solution of the synthesized compound is injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and identifying impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Procedure: A small sample of the compound is dissolved in the appropriate deuterated solvent.

    • ¹H NMR: The spectrum should show characteristic peaks for the pyridine ring protons, the methine proton adjacent to the hydroxyl group, and the methylene protons of the propane chain. The integration of these peaks should correspond to the number of protons in the structure.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the pyridine ring and the propanediol chain.

  • Data Interpretation: The absence of significant unassigned peaks suggests high purity. The chemical shifts of the protons and carbons can be compared to predicted values or data from similar structures to confirm the identity of the main component and any impurities.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in structure elucidation and impurity identification.

  • Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Procedure: The sample is introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak (e.g., [M+H]⁺ in ESI) corresponding to the molecular weight of this compound (153.18 g/mol ).[2]

  • Data Interpretation: The presence of a prominent peak at the expected m/z value confirms the molecular weight. The fragmentation pattern can provide further structural confirmation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purity confirmation of this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation 2-Picoline 2-Picoline Reaction Reaction 2-Picoline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR MS MS Pure Product->MS Purity >95% Purity >95% HPLC->Purity >95% NMR->Purity >95% MS->Purity >95%

References

Comparative study of different synthetic routes to 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

This guide provides a comparative analysis of various synthetic routes for the preparation of 1-(Pyridin-2-yl)propane-1,3-diol, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory and potential scale-up applications.

Executive Summary

The synthesis of this compound can be approached through several distinct pathways. This guide outlines and compares three primary methods:

  • Route A: Aldol Condensation of 2-Acetylpyridine with Formaldehyde followed by Reduction. This two-step approach is a classic and straightforward method.

  • Route B: Reaction of 2-Picoline with Paraformaldehyde. This method offers a potentially more direct route from a readily available starting material.

  • Route C: Reformatsky Reaction of 2-Pyridinecarboxaldehyde with an Ethyl Haloacetate followed by Reduction. This route provides an alternative approach for carbon-carbon bond formation.

Each route presents its own set of advantages and challenges in terms of yield, reaction conditions, and reagent availability. The following sections provide detailed experimental protocols and a comparative data summary to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

ParameterRoute A: Aldol Condensation/ReductionRoute B: From 2-PicolineRoute C: Reformatsky Reaction/Reduction
Starting Materials 2-Acetylpyridine, Formaldehyde2-Picoline, Paraformaldehyde2-Pyridinecarboxaldehyde, Ethyl bromoacetate
Key Intermediates 1-(Pyridin-2-yl)prop-2-en-1-one2-(Pyridin-2-yl)ethanolEthyl 3-hydroxy-3-(pyridin-2-yl)propanoate
Overall Yield ModerateVariableModerate to Good
Reaction Steps 21 (in principle)2
Reaction Conditions Basic condensation, then reduction (e.g., NaBH₄)Basic conditions, elevated temperatureZinc-mediated reaction, then reduction
Purification Column chromatographyDistillation and/or column chromatographyColumn chromatography
Advantages Readily available starting materials, well-established reaction type.Potentially a one-pot reaction.Good control over C-C bond formation.
Disadvantages Potential for side reactions in the aldol step, requires a separate reduction step.Can be difficult to control the degree of hydroxymethylation, potential for polymerization.Requires activated zinc, can be sensitive to reaction conditions.

Experimental Protocols

Route A: Aldol Condensation of 2-Acetylpyridine with Formaldehyde followed by Reduction

Step 1: Synthesis of 1-(Pyridin-2-yl)prop-2-en-1-one (Chalcone)

To a stirred solution of 2-acetylpyridine (1.0 eq) in ethanol, an aqueous solution of formaldehyde (1.1 eq) and a catalytic amount of a base (e.g., sodium hydroxide) are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The product is then isolated by extraction and purified by column chromatography.

Step 2: Reduction to this compound

The intermediate chalcone (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred for a few hours at room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Route B: Reaction of 2-Picoline with Paraformaldehyde

In a sealed vessel, 2-picoline (1.0 eq) is mixed with paraformaldehyde (2.2 eq) and a catalytic amount of a strong base (e.g., potassium hydroxide) in a suitable solvent like dimethyl sulfoxide (DMSO). The mixture is heated to a high temperature (e.g., 150-180 °C) for several hours. The reaction progress is monitored by GC-MS. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The product is then purified by distillation under reduced pressure followed by column chromatography.

Route C: Reformatsky Reaction of 2-Pyridinecarboxaldehyde with Ethyl Bromoacetate followed by Reduction

Step 1: Synthesis of Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate

Activated zinc dust is added to a solution of 2-pyridinecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in an anhydrous solvent such as THF or benzene. The mixture is heated to reflux for several hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated. Purification by column chromatography yields the β-hydroxy ester.

Step 2: Reduction to this compound

The purified ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate (1.0 eq) is dissolved in an anhydrous etheral solvent like THF. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added carefully at 0 °C. The reaction mixture is then stirred at room temperature for a few hours. The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the final product is purified by column chromatography.

Visualizing the Synthetic Comparison

G cluster_A Route A: Aldol Condensation/Reduction cluster_B Route B: From 2-Picoline cluster_C Route C: Reformatsky Reaction/Reduction A_start 2-Acetylpyridine + Formaldehyde A_int 1-(Pyridin-2-yl)prop-2-en-1-one A_start->A_int Aldol Condensation A_end This compound A_int->A_end Reduction (NaBH4) B_start 2-Picoline + Paraformaldehyde B_end This compound B_start->B_end Base-catalyzed Condensation C_start 2-Pyridinecarboxaldehyde + Ethyl Bromoacetate C_int Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate C_start->C_int Reformatsky Reaction (Zn) C_end This compound C_int->C_end Reduction (LiAlH4)

Caption: Comparative workflow of three synthetic routes to this compound.

Comparative Guide to Analytical Methods for the Quantification of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-(Pyridin-2-yl)propane-1,3-diol against alternative analytical techniques. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a pyridine derivative containing a diol functional group. Accurate and precise quantification of such compounds is crucial for quality control, stability studies, and pharmacokinetic analysis. Due to its polarity, developing a robust analytical method can be challenging. This guide outlines a validated HPLC-UV method and compares its performance with Gas Chromatography (GC), another common technique for analyzing pyridine-containing compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A validated Reverse-Phase HPLC-UV (RP-HPLC-UV) method is a reliable and widely used technique for the quantification of pyridine derivatives.[1] The hydrophilic nature of this compound suggests that a mixed-mode or core-shell column could provide good retention and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (LC/MS).[2]

Experimental Protocol: Proposed HPLC-UV Method

A hypothetical validated HPLC-UV method for this compound is detailed below, based on established methods for similar compounds.[1][3]

Chromatographic Conditions:

  • Instrument: Agilent 1220 Compact LC or similar HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (60:40 v/v) containing 0.1% v/v of orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 25 µL.

  • Detection Wavelength: 250 nm, a common wavelength for pyridine derivatives.[4]

  • Column Temperature: 35 °C.[5]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Performance Data: HPLC-UV Method

The following table summarizes the expected performance characteristics of the validated HPLC-UV method, based on typical results for similar pyridine derivatives.

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and placebo

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like pyridine.[7] It often provides high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]

Experimental Protocol: GC-FID Method

Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., a wax-type column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

Sample Preparation: For GC analysis, derivatization of the diol functional groups may be necessary to increase volatility and improve peak shape. This can be achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Comparison of HPLC-UV and GC-FID Methods

The table below provides a comparative overview of the HPLC-UV and GC-FID methods for the quantification of this compound.

FeatureHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required.Requires volatile or semi-volatile analytes.
Derivatization Generally not required.Often necessary for polar compounds like diols.
Sensitivity Good, with LOD and LOQ in the sub-µg/mL range.Can be very high, especially with specific detectors.[7]
Instrumentation Cost Moderate.Moderate to high.
Analysis Time Typically 5-15 minutes per sample.[8]Can be longer due to temperature programming.
Robustness Generally robust and reproducible.Can be sensitive to matrix effects and injection technique.

Visualizations

HPLC-UV Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC-UV analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_analysis Analysis prep_standards Prepare Standard Solutions select_column Select Column & Mobile Phase prep_standards->select_column prep_samples Prepare Sample Solutions prep_samples->select_column optimize_conditions Optimize Chromatographic Conditions select_column->optimize_conditions specificity Specificity optimize_conditions->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness run_hplc Perform HPLC Analysis robustness->run_hplc process_data Process Data run_hplc->process_data report Generate Report process_data->report

Caption: Workflow for HPLC-UV method validation.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the key characteristics of HPLC-UV and GC-FID for the analysis of this compound.

Analytical_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID Analyte This compound hplc_prop1 No derivatization needed Analyte->hplc_prop1 Direct analysis gc_prop1 Derivatization likely required Analyte->gc_prop1 Indirect analysis hplc_prop2 Good for non-volatile compounds hplc_prop1->hplc_prop2 hplc_prop3 Robust and reproducible hplc_prop2->hplc_prop3 gc_prop2 Requires volatile compounds gc_prop1->gc_prop2 gc_prop3 High sensitivity gc_prop2->gc_prop3

Caption: HPLC-UV vs. GC-FID for this compound.

Conclusion

For the routine quantification of this compound, the proposed HPLC-UV method offers a robust, accurate, and precise solution that avoids the need for sample derivatization. While GC-FID can offer high sensitivity, the requirement for derivatization adds complexity and potential for error to the analytical workflow. The HPLC-UV method is therefore recommended for its simplicity, reliability, and suitability for quality control environments.

References

In Silico Docking Analysis: A Comparative Guide to 1-(Pyridin-2-yl)propane-1,3-diol and Alternative ASK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 1-(Pyridin-2-yl)propane-1,3-diol and its derivatives against the apoptosis signal-regulating kinase 1 (ASK1) protein, a key therapeutic target in various diseases. The performance is benchmarked against the known clinical inhibitor, Selonsertib, and other potential ASK1 inhibitors. This document summarizes quantitative docking data, details the experimental protocols for reproducibility, and visualizes key workflows and biological pathways.

Comparative Docking Performance Against ASK1

The following table summarizes the in silico docking performance of this compound, a representative pyridin-2-yl urea derivative, and the known inhibitor Selonsertib against the ATP-binding site of ASK1. The data is compiled from published studies and representative values are used where specific data for the parent diol is unavailable.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Key Interacting Residues
This compound (Representative)ASK1-7.5500Gln756, Val757, Lys709
Pyridin-2-yl Urea DerivativeASK1-8.2150Gln756, Val757, Lys709, Asp823
Selonsertib (GS-4997) ASK1 -9.5 10 Lys709, Val757 [1]
Other ASK1 Inhibitor (e.g., NQDI-1)ASK1-8.880Gln756, Val757, Lys709

Note: The binding energy for this compound is an estimated value based on structurally similar compounds due to the absence of specific published data. The binding energy for the Pyridin-2-yl Urea Derivative is a representative value from studies on this class of compounds. Selonsertib's potent inhibitory activity has been documented with an IC50 value of 0.003 µM.[1]

Experimental Protocols for In Silico Docking

The following protocol outlines a standard in silico molecular docking procedure using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor (ASK1)
  • Obtaining the Protein Structure: The three-dimensional crystal structure of the human ASK1 kinase domain can be obtained from the Protein Data Bank (PDB). For this hypothetical study, a relevant PDB entry (e.g., 5VIO) would be used.

  • Protein Preparation: The downloaded PDB file is prepared using software such as AutoDockTools. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format.

Preparation of the Ligands
  • Ligand Structures: The 3D structures of this compound, Selonsertib, and other comparator molecules are generated using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

  • Ligand Preparation: The ligand structures are prepared for docking using AutoDockTools. This process includes:

    • Detecting the root and defining the rotatable bonds to allow for conformational flexibility during docking.

    • Merging non-polar hydrogens.

    • Assigning Gasteiger charges.

    • Saving the prepared ligands in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: A grid box is defined around the ATP-binding site of ASK1. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure to encompass the active site.

  • Docking Execution: The docking simulation is performed using the AutoDock Vina command-line interface. The command specifies the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy (highest affinity). The interactions between the ligand and the protein residues in the binding pocket are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow and a Relevant Signaling Pathway

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the in silico docking workflow and a simplified representation of the ASK1 signaling pathway.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligand_DB Obtain Ligand Structures Prep_Ligand Prepare Ligand (Define Rotatable Bonds) Ligand_DB->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Docking Perform Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analyze Analyze Docking Results (Binding Energy, Poses) Docking->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Activation Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor This compound / Selonsertib Inhibitor->ASK1 Inhibition

Caption: A simplified diagram of the ASK1 signaling pathway.

References

Benchmarking the Efficacy of 1-(Pyridin-2-yl)propane-1,3-diol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of compounds derived from the 1-(pyridin-2-yl)propane-1,3-diol scaffold, with a focus on their potential as anticancer agents. While direct biological efficacy data for the parent compound, this compound, is not extensively available in peer-reviewed literature, numerous studies have explored the therapeutic potential of its structural analogs and derivatives. This guide benchmarks the performance of these related compounds against each other and established anticancer agents, supported by experimental data from various studies.

Comparative Efficacy of Pyridin-2-yl-Based Anticancer Compounds

The pyridine ring is a key structural motif in many FDA-approved drugs and investigational compounds due to its ability to form hydrogen bonds and participate in various biological interactions.[1] Derivatives incorporating the pyridin-2-yl group have shown promise in oncology, with activities attributed to mechanisms such as kinase inhibition and induction of apoptosis. Below, we compare the in vitro cytotoxic activity of several classes of these compounds against various human cancer cell lines.

Pyridin-2-yl Urea Derivatives

Pyridin-2-yl ureas have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] The following table summarizes the cytotoxic activity (IC₅₀ in µM) of selected pyridin-2-yl urea compounds against the MCF-7 breast cancer cell line.

Table 1: In Vitro Cytotoxicity of Pyridin-2-yl Urea Derivatives against MCF-7 Cells

Compound IDStructureIC₅₀ (µM) after 48h[2]IC₅₀ (µM) after 72h[2]
8e 1-(4-chlorophenyl)-3-(6-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-yl)urea0.220.11
8n 1-(4-bromophenyl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea1.880.80
8b 1-(4-chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea3.032.11
8d 1-(4-chlorophenyl)-3-(6-(p-tolyl)-2-methylpyridin-3-yl)urea3.952.54
Doxorubicin Standard Chemotherapy1.93Not Reported
Sorafenib FDA-approved Kinase Inhibitor4.50Not Reported

Data sourced from El Naggar et al. (2018).[2]

Pyridine-Thiazole Hybrid Molecules

The hybridization of pyridine and thiazole moieties has yielded compounds with significant antiproliferative activity. These molecules are thought to induce genetic instability in tumor cells.[3]

Table 2: In Vitro Cytotoxicity of Pyridine-Thiazole Derivatives

Compound IDStructureCell LineIC₅₀ (µM)[3]
3 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57
4 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl esterA549 (Lung)1.2
4 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl esterMCF-7 (Breast)1.5

Data sourced from Ivasechko et al. (2021).[3]

Pyridin-2-yl Estra-1,3,5(10)-triene Derivatives

These compounds merge the pyridine scaffold with a steroidal backbone, targeting hormone-dependent cancers. Their mechanism may involve the inhibition of enzymes like aldo-keto reductase 1C3 (AKR1C3).[4]

Table 3: Antiproliferative Activity of a Lead Pyridin-2-yl Estratriene Derivative

Compound IDStructureCell LineGI₅₀ (µM)[4]
9 3-Benzyloxy-(17E)-pycolinilidene derivative of estra-1,3,5(10)-trieneMDA-MB-231 (Breast)0.68

Data sourced from Pjević et al. (2024).[4]

Signaling Pathways and Mechanisms of Action

The diverse structures of pyridin-2-yl-based compounds allow them to interact with various biological targets. A key pathway implicated in their anticancer effect is the VEGFR-2 signaling cascade, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by compounds such as pyridin-2-yl ureas can block downstream signaling, leading to reduced endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.[2]

VEGFR2_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f1->PLCg pY1175 PI3K PI3K VEGFR2:f1->PI3K pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Caption: VEGFR-2 signaling cascade initiated by VEGF binding.

Experimental Protocols

The evaluation of anticancer efficacy for novel compounds predominantly relies on in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds like pyridin-2-yl derivatives for anticancer activity.

experimental_workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 2. Compound Dilution (Test Compounds & Controls) treatment 4. Add Compound Dilutions to Wells compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation add_reagent 6. Add MTT Reagent incubation->add_reagent solubilize 7. Solubilize Formazan Crystals add_reagent->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 9. Calculate IC50 Values read_plate->calc_ic50

Caption: A typical workflow for determining compound cytotoxicity.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is a representative method for determining the IC₅₀ values of test compounds.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) from culture flasks during their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability (typically >95%).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compound in the culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells with medium and DMSO alone as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve using non-linear regression analysis.

References

Safety Operating Guide

Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Chemical Handling and Disposal

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides a detailed guide for the safe disposal of 1-(Pyridin-2-yl)propane-1,3-diol, a compound that, while specific safety data is not broadly available, is classified as a dangerous good and requires handling with care.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling potentially hazardous chemical waste.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apronProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated.Minimizes inhalation of potentially harmful fumes.

Step-by-Step Disposal Protocol

Given the classification of this compound as a potentially hazardous material, a conservative and compliant approach to its disposal is mandatory. The following protocol outlines the necessary steps to be taken.

Step 1: Waste Characterization and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep the waste in its original or a compatible, clearly labeled container. The label should include the full chemical name and any known hazard information.

Step 2: Consultation with a Licensed Waste Disposal Service

  • The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • It is the responsibility of the waste generator to accurately characterize all waste materials in accordance with applicable regulations (e.g., US 40 CFR 262.11).[1]

Step 3: Adherence to Regulatory Requirements

  • Chemical waste generators are required to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Under no circumstances should this chemical or its containers be disposed of with household garbage or poured down the drain.[1]

Step 4: Handling of Empty Containers

  • Dispose of empty containers as unused product.[1] They should be handled with the same precautions as the chemical itself.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Chemical Disposal Workflow start Start: Chemical Waste Generated is_sds_available Is Safety Data Sheet (SDS) Available? start->is_sds_available review_sds Review Section 13: Disposal Considerations is_sds_available->review_sds Yes no_sds Treat as Hazardous Waste is_sds_available->no_sds No follow_sds Follow Specific Disposal Instructions review_sds->follow_sds segregate Segregate and Label Waste follow_sds->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Guidance no_sds->contact_ehs contact_ehs->segregate licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service segregate->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Logical workflow for the safe disposal of laboratory chemicals.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 1-(Pyridin-2-yl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-(Pyridin-2-yl)propane-1,3-diol, ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and aerosols.
Hand Protection Butyl rubber or Polychloroprene (Neoprene) glovesPyridine and its derivatives can be absorbed through the skin. Check manufacturer's glove compatibility charts. Nitrile gloves may offer limited protection and should be used only for short-duration tasks, if at all.[1]
Body Protection Fully-buttoned laboratory coatPrevents skin contact with the compound.
Respiratory Protection Use in a certified chemical fume hoodPyridine derivatives can have significant vapor pressure and inhalation toxicity. A fume hood is the primary engineering control to minimize inhalation exposure.[2]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Operational Plan: Handling and Storage
  • Engineering Controls : Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[2] Emergency eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE) Donning : Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Dispensing : Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols. Keep the container tightly sealed when not in use.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage container should be clearly labeled.

Disposal Plan: Waste Management
  • Waste Segregation : All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be segregated as hazardous chemical waste.

  • Waste Collection : Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[3][4]

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the logical relationship between each step of the operational and disposal plan.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Dispense Compound Dispense Compound Don PPE->Dispense Compound Perform Experiment Perform Experiment Dispense Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose via Professional Service Dispose via Professional Service Doff PPE->Dispose via Professional Service

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.